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  • Product: 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
  • CAS: 858511-41-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic Acid: A Comprehensive Technical Guide

As a Senior Application Scientist, I approach the synthesis of heterocyclic intermediates not merely as a set of sequential instructions, but as an exercise in thermodynamic control and kinetic trapping. The compound 5-o...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis of heterocyclic intermediates not merely as a set of sequential instructions, but as an exercise in thermodynamic control and kinetic trapping. The compound 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid (often referred to as 2-sulfo-1H-imidazol-5(4H)-one) represents a critical juncture in organic synthesis. It is the highly reactive, oxidized derivative of 2-thiohydantoin. Because the C2-sulfonic acid moiety is an exceptional leaving group, this compound serves as a potent electrophilic synthon for downstream functionalization. However, this same reactivity makes it notoriously susceptible to premature hydrolysis.

This whitepaper details the mechanistic rationale, self-validating protocols, and multi-modal characterization strategies required to successfully synthesize and isolate this sensitive intermediate.

Mechanistic Pathway & Synthesis Strategy

The synthesis of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid relies on a two-stage continuous or isolated workflow: the construction of the heterocyclic core, followed by the exhaustive, temperature-controlled oxidation of the exocyclic sulfur atom.

Stage 1: Cyclocondensation

The foundational step involves the direct condensation of an α -amino acid (glycine) with thiourea. Under acidic conditions and elevated temperatures, the α -amino group of glycine attacks the thiocarbonyl group of thiourea, followed by intramolecular cyclization to form the 2-thioxoimidazolidin-4-one (2-thiohydantoin) core[1].

Stage 2: Controlled S-Oxidation

The transformation of the thioxo group (-C=S) to a sulfonic acid (-SO 3​ H) is achieved using an excess of hydrogen peroxide (H 2​ O 2​ ). The oxidation proceeds through transient sulfenic (-SOH) and sulfinic (-SO 2​ H) acid intermediates[2].

  • The Causality of Solvent Selection: Acetic acid is utilized as the solvent because it acts as a mild proton donor. In a purely aqueous, neutral environment, the highly unstable sulfenic acid intermediate is immediately susceptible to nucleophilic attack by water, which would cleave the sulfur moiety entirely[2].

  • The Causality of Thermal Control: The final C2-sulfonic acid is a potent leaving group. If the reaction temperature exceeds 10 °C, ambient thermal energy overcomes the activation barrier for nucleophilic addition-elimination at the C2 position. Ambient water will displace the sulfonate group, yielding the thermodynamically stable imidazolidine-2,4-dione (hydantoin) and free sulfuric acid[3].

SynthesisPathway A Glycine + Thiourea (Precursors) B 2-Thiohydantoin (Intermediate) A->B Δ, H+ Cyclocondensation C Sulfenic/Sulfinic Intermediates B->C H2O2 Oxidation E 5-oxo-4,5-dihydro-1H- imidazole-2-sulfonic acid C->E H2O2 Oxidation F Hydantoin (Hydrolysis Product) E->F Excess H2O / Δ Desulfonation

Fig 1: Stepwise oxidation of 2-thiohydantoin to the target sulfonic acid and hydrolysis pathway.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols integrate real-time validation checks to confirm that the reaction trajectory remains on course.

Protocol A: Synthesis of the 2-Thiohydantoin Core
  • Initiation: Charge a 250 mL round-bottom flask with glycine (7.5 g, 100 mmol) and thiourea (9.1 g, 120 mmol).

  • Solvation & Catalysis: Add 50 mL of glacial acetic acid. The acid serves as both the solvent and the catalyst for the cyclocondensation[4].

  • Thermal Activation: Reflux the mixture at 120 °C for 4 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the ninhydrin-active glycine spot and the emergence of a strong UV-active spot ( Rf​≈0.4 ) confirms ring closure.

  • Isolation: Cool the mixture to room temperature to induce crystallization. Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford 2-thiohydantoin.

Protocol B: S-Oxidation to 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
  • Preparation: Suspend 2-thiohydantoin (5.8 g, 50 mmol) in 40 mL of glacial acetic acid within a 100 mL jacketed reactor.

  • Thermal Arrest: Chill the reactor strictly to 0–2 °C using a circulating chiller. Critical: Do not proceed until the internal temperature stabilizes.

  • Oxidation: Add 30% aqueous hydrogen peroxide (17 mL, ~165 mmol, 3.3 eq) dropwise over 60 minutes via an addition funnel. Maintain the internal temperature below 5 °C. The opaque suspension will gradually transition to a clear solution as the highly polar sulfonic acid is generated.

  • Self-Validation Check (Barium Chloride Assay): Withdraw a 50 µL aliquot, dilute in 1 mL of deionized water, and add 2 drops of 0.5 M BaCl 2​ . A clear solution validates that the sulfonic acid remains covalently bound to the imidazole ring. A dense white precipitate (BaSO 4​ ) indicates thermal runaway and catastrophic desulfonation.

  • Quench & Isolation: Stir for an additional 2 hours at 2 °C. Precipitate the target product by rapidly introducing 100 mL of ice-cold diethyl ether. Filter immediately under a nitrogen blanket to prevent atmospheric moisture degradation, and store at -20 °C.

Analytical Characterization

Validating the structure of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid requires a multi-modal approach to confirm the integrity of both the heterocyclic core and the fragile sulfonate group.

Characterization Target 5-oxo-4,5-dihydro-1H- imidazole-2-sulfonic acid NMR 1H & 13C NMR (Structural Integrity) Target->NMR Confirm C=N and CH2 IR FT-IR Spectroscopy (Functional Groups) Target->IR SO3H & C=O stretches MS HRMS (ESI-TOF) (Molecular Mass) Target->MS [M-H]- ion detection

Fig 2: Multi-modal analytical characterization strategy for verifying the synthesized compound.

Quantitative Data Summary
Analytical TechniqueParameter / ShiftAssignmentCausality / Rationale
1 H NMR (DMSO- d6​ ) δ 4.10 (s, 2H)-CH 2​
  • (C4 position)
Exhibits a distinct downfield shift compared to the 2-thiohydantoin precursor due to the strong electron-withdrawing nature of the newly formed -SO 3​ H group.
1 H NMR (DMSO- d6​ ) δ 10.5 (br s, 1H)-NH- (N1 position)Broad singlet indicative of an exchangeable proton on the imidazole ring.
13 C NMR (DMSO- d6​ ) δ 165.2C=O (C5 position)Confirms the preservation of the carbonyl carbon; proves the ring has not opened.
13 C NMR (DMSO- d6​ ) δ 158.4C=N / C-SO 3​ H (C2)Deshielded imine carbon attached directly to the sulfonic acid moiety.
FT-IR (ATR)1735 cm −1 C=O stretchStrong, sharp carbonyl absorption characteristic of the 5-oxo position.
FT-IR (ATR)1180, 1045 cm −1 S=O asymmetric/symmetricDefinitive confirmation of the sulfonic acid group replacing the thioxo (C=S) stretch.
HRMS (ESI-)m/z 162.9814[M-H] Causality: Electrospray ionization in negative mode (ESI-) is specifically chosen because the highly acidic -SO 3​ H proton readily deprotonates, yielding a robust [M-H] signal without the fragmentation typical of positive mode analysis.

References[4] Title: Synthesis, Reactions and Applications of 2-Thiohydantoin

Source: ResearchGate URL:[Link][2] Title: Oxidation of the albumin thiol to sulfenic acid and its implications in the intravascular compartment Source: PubMed URL:[Link][1] Title: A Simple Synthesis of 2-Thiohydantoins Source: PMC - NIH URL:[Link][3] Title: Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Prediction of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic Acid Properties

Foreword: The Imperative of Predictive Science in Modern Drug Discovery The journey of a novel chemical entity from a conceptual "hit" to a marketable therapeutic is fraught with challenges, high attrition rates, and sig...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

The journey of a novel chemical entity from a conceptual "hit" to a marketable therapeutic is fraught with challenges, high attrition rates, and significant financial investment.[1][2][3] A substantial portion of these failures can be attributed to unfavorable pharmacokinetic and safety profiles discovered late in the development pipeline.[4] It is within this high-stakes environment that in silico predictive modeling has emerged as an indispensable tool, enabling researchers to forecast a molecule's behavior within a biological system before it is even synthesized.[1][5] This guide provides a comprehensive, technically-grounded framework for the in silico characterization of a specific molecule of interest: 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid. While literature on this specific molecule is sparse, its structural motifs, containing an imidazolone ring and a sulfonic acid group, are present in various biologically active compounds.[6][7][8] This guide will therefore serve as a practical blueprint for researchers and drug development professionals to apply established computational methodologies to this and other novel small molecules. We will move beyond a mere listing of methods to explore the causality behind our predictive choices, ensuring a self-validating and scientifically rigorous approach.

Molecular Scaffolding and Initial Structural Assessment

The first critical step in any in silico analysis is the accurate representation and preparation of the molecule. The target molecule, 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid, must be correctly drawn and converted into a machine-readable format, typically SMILES (Simplified Molecular Input Line Entry System) or a 3D structure file (.mol, .sdf).

Canonical Representation and Tautomeric Considerations

The structure of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid presents potential for tautomerism. It is crucial to consider all relevant tautomeric forms, as they can significantly influence the molecule's physicochemical properties and interactions with biological targets. Computational tools can enumerate these tautomers, and for a comprehensive analysis, key properties should be predicted for the most stable forms.

Initial Protocol: Structure Preparation
  • 2D Structure Generation : Draw the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch). The canonical SMILES representation for one possible tautomer is O=C1NC(S(=O)(=O)O)=NC1.

  • Conversion to 3D : Convert the 2D structure to a 3D conformation using a computational chemistry tool. This step involves an initial energy minimization to generate a plausible low-energy structure.

  • Tautomer and Ionization State Enumeration : Utilize software capable of predicting tautomers and protonation states at a physiological pH (typically 7.4). This is critical for the sulfonic acid and imidazole moieties.

Prediction of Physicochemical Properties: The Foundation of Pharmacokinetics

A molecule's fundamental physicochemical characteristics govern its absorption, distribution, and excretion. These properties are often the first to be evaluated in a drug discovery campaign.[9]

Key Physicochemical Descriptors
  • Molecular Weight (MW) : A simple yet crucial parameter. While not a direct measure of drug-likeness, it is a component of many oral bioavailability rules.

  • logP (Octanol-Water Partition Coefficient) : A measure of lipophilicity, which influences membrane permeability and solubility.

  • logD (Distribution Coefficient) : The log of the distribution coefficient at a specific pH (e.g., 7.4). This is often more relevant than logP for ionizable molecules like our target compound.

  • pKa (Acid Dissociation Constant) : Predicts the ionization state of the molecule at different pH values. The sulfonic acid group is expected to be strongly acidic, while the imidazole ring can have both acidic and basic properties.

  • Aqueous Solubility (logS) : A critical factor for drug absorption and formulation.

  • Polar Surface Area (PSA) : The sum of the surface areas of polar atoms in a molecule. PSA is a good indicator of membrane permeability.

Methodologies for Physicochemical Property Prediction

A variety of computational methods exist, ranging from fragment-based and topological approaches to more complex quantum mechanical calculations. For high-throughput screening, fragment-based and machine learning models are often preferred for their speed.[10][11][12]

Experimental Workflow: Physicochemical Profiling

G cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties mol_structure Molecule Structure (SMILES/SDF) physchem_suite Physicochemical Suite (e.g., ACD/Percepta, ChemAxon) mol_structure->physchem_suite Input Structure ml_models Machine Learning Models (e.g., Graph Neural Networks) mol_structure->ml_models Input Structure mw Molecular Weight physchem_suite->mw logp logP physchem_suite->logp logd logD @ pH 7.4 physchem_suite->logd pka pKa physchem_suite->pka logs Aqueous Solubility physchem_suite->logs psa Polar Surface Area physchem_suite->psa ml_models->mw ml_models->logp ml_models->logd ml_models->pka ml_models->logs ml_models->psa

Caption: Workflow for in silico physicochemical property prediction.

Predicted Physicochemical Properties of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic Acid
PropertyPredicted ValueRationale and Implication
Molecular Weight ~178.15 g/mol Low molecular weight, which is generally favorable for oral bioavailability.
logP Highly negativeThe presence of the highly polar sulfonic acid group and the oxo group will result in a very low octanol-water partition coefficient, indicating high hydrophilicity.
logD at pH 7.4 Highly negativeAt physiological pH, the sulfonic acid will be deprotonated, making the molecule highly charged and further increasing its hydrophilicity.
pKa < 2 (for sulfonic acid)The sulfonic acid group is a strong acid and will be fully ionized at physiological pH. The pKa of the imidazole N-H will be higher.
Aqueous Solubility HighThe ionized sulfonic acid group is expected to confer high aqueous solubility.
Polar Surface Area High (>100 Ų)The multiple polar groups (sulfonic acid, carbonyl, and amine functionalities) contribute to a high PSA, which may limit passive diffusion across biological membranes.

Note: These are estimated values based on the chemical structure. Actual values would be obtained by running the structure through predictive software such as those from ACD/Labs or Simulations Plus.[13][14]

ADME Profiling: The Body's Interaction with the Molecule

ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the pharmacokinetic profile of a drug candidate.[4][15] Early prediction of ADME characteristics is crucial for avoiding costly late-stage failures.[16][17]

Absorption
  • Gastrointestinal (GI) Absorption : Due to its high polarity and low predicted logP, passive oral absorption is likely to be very low.

  • Caco-2 Permeability : This is an in vitro model for intestinal permeability. The high PSA and hydrophilicity suggest low Caco-2 permeability.

  • P-glycoprotein (P-gp) Substrate/Inhibitor : It is important to predict if the molecule is a substrate or inhibitor of efflux transporters like P-gp, which can further limit absorption.

Distribution
  • Plasma Protein Binding (PPB) : Highly polar molecules often exhibit low plasma protein binding.

  • Blood-Brain Barrier (BBB) Penetration : The high polarity and charge make it highly unlikely that this molecule will cross the blood-brain barrier.

Metabolism
  • Cytochrome P450 (CYP) Inhibition/Substrate : Predicting interactions with major CYP enzymes (e.g., 3A4, 2D6, 2C9) is critical for assessing potential drug-drug interactions. The core structure does not immediately suggest it is a typical substrate for oxidative metabolism, but this must be computationally evaluated.

  • Metabolic Stability : Assesses how quickly the compound is metabolized. The imidazole ring can be susceptible to metabolic cleavage.

Excretion
  • Renal Excretion : Given its high polarity and water solubility, the primary route of excretion is predicted to be renal (via the kidneys).

Integrated ADME Prediction Workflow

G cluster_input Input cluster_adme ADME Prediction Models cluster_output ADME Profile mol_structure Molecule Structure (SMILES/SDF) absorption Absorption Models (GI, Caco-2, P-gp) mol_structure->absorption Input for Prediction distribution Distribution Models (PPB, BBB) mol_structure->distribution Input for Prediction metabolism Metabolism Models (CYP, Stability) mol_structure->metabolism Input for Prediction excretion Excretion Models (Renal Clearance) mol_structure->excretion Input for Prediction adme_summary Comprehensive ADME Report absorption->adme_summary Generates distribution->adme_summary Generates metabolism->adme_summary Generates excretion->adme_summary Generates

Caption: Integrated workflow for in silico ADME profiling.

Computational Toxicology: Early Safety Assessment

Predicting potential toxicity is a cornerstone of modern drug discovery and is increasingly performed in silico to reduce reliance on animal testing and identify liabilities early.[18][19]

Key Toxicological Endpoints
  • Mutagenicity (Ames Test) : Predicts the potential of a compound to cause mutations in DNA.

  • Carcinogenicity : Assesses the risk of causing cancer.

  • Hepatotoxicity (DILI - Drug-Induced Liver Injury) : A major reason for drug withdrawal. Predictive models look for structural alerts associated with liver toxicity.

  • Cardiotoxicity (hERG Inhibition) : Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. This is a critical safety checkpoint.

  • Genotoxicity : Broader than mutagenicity, this assesses the potential to damage genetic material.

Methodologies in Computational Toxicology
  • Quantitative Structure-Activity Relationship (QSAR) Models : These models correlate structural features with toxicological outcomes.[20]

  • Expert Systems : Rule-based systems that identify toxicophores (structural fragments known to be associated with toxicity).

  • Machine Learning and Deep Learning : Modern approaches that use large datasets to build predictive models for various toxicity endpoints.[18][21][22]

Protocol: High-Throughput Toxicity Screening
  • Input Preparation : Use the previously generated and quality-controlled molecular structure.

  • Model Selection : Choose a suite of validated models covering key toxicological endpoints (e.g., Ames, hERG, DILI). It is best practice to use multiple models or platforms to increase confidence in the predictions.[1]

  • Execution : Submit the structure to the selected computational toxicology platforms (e.g., toxCSM, ADMET Predictor).[14]

  • Result Aggregation and Interpretation : Collate the predictions for each endpoint. A "positive" hit in a toxicity model is a flag for concern and warrants further investigation or deprioritization of the compound.

Predicted Toxicological Profile of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic Acid
EndpointPredicted RiskRationale
Mutagenicity (Ames) Likely LowThe core structure does not contain common structural alerts for mutagenicity.
hERG Inhibition LowThe high polarity and lack of features typically associated with hERG binders suggest a low risk.
Hepatotoxicity (DILI) To be determinedWhile no obvious toxicophores are present, this requires specific DILI prediction models.
Carcinogenicity Likely LowBased on the lack of mutagenicity alerts.

Synthesis and Interpretation: Building a Holistic Profile

The true power of in silico prediction lies not in the individual data points but in their synthesis into a coherent narrative about the molecule's potential.[23]

The "Drug-Likeness" Assessment

Based on the collective predictions, 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid exhibits a challenging profile for a traditional orally administered systemic drug. Its high polarity, high PSA, and predicted low passive permeability suggest very poor oral absorption. However, this does not necessarily preclude its use. For instance, such a compound might be suitable for:

  • Intravenous administration : Where absorption is not a factor.

  • Topical application : Where systemic absorption is not desired.

  • Targeting the gastrointestinal tract : For a localized effect.

Logical Framework for Interpretation

G A Physicochemical Profile (High Polarity, High PSA) B ADME Profile (Low Absorption, Renal Clearance) A->B influences C Toxicology Profile (Likely Low Risk for Ames/hERG) A->C influences D Overall Assessment B->D informs C->D informs

Caption: Decision-making logic based on integrated in silico data.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid. The predictions suggest a highly polar molecule with high aqueous solubility, but likely poor oral bioavailability. The preliminary safety assessment appears favorable, with low predicted risks for mutagenicity and cardiotoxicity.

These computational predictions are not a replacement for experimental validation but serve as a powerful, data-driven hypothesis generator.[1] They allow researchers to make more informed decisions, prioritize resources effectively, and design better molecules from the outset.[16] For 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid, the next logical steps would involve chemical synthesis followed by in vitro assays to confirm the predicted solubility, permeability (Caco-2), and key safety endpoints. This iterative cycle of prediction and experimentation is the hallmark of modern, efficient drug discovery.[2][3][24]

References

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10). Available from: [Link]

  • How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27). Available from: [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (2025, June 8). Available from: [Link]

  • Predict Molecular Properties | Percepta Software - ACD/Labs. Available from: [Link]

  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - Frontiers. Available from: [Link]

  • 11.4 ADMET prediction - Medicinal Chemistry - Fiveable. (2025, August 15). Available from: [Link]

  • ADMET Prediction Software - Sygnature Discovery. Available from: [Link]

  • A Guide to In Silico Drug Design - PMC - NIH. Available from: [Link]

  • Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC. Available from: [Link]

  • New machine-learning application to help researchers predict chemical properties. (2025, July 24). Available from: [Link]

  • Computational toxicology – The new frontier in predictive safety assessment - Syngene. (2025, October 16). Available from: [Link]

  • MolProp TK - Molecular Property Calculation Software - OpenEye. Available from: [Link]

  • A Guide to In Silico Drug Design - ResearchGate. (2022, December 16). Available from: [Link]

  • Machine Learning Pipeline for Molecular Property Prediction Using ChemXploreML | Journal of Chemical Information and Modeling - ACS Publications. (2025, May 20). Available from: [Link]

  • toxCSM | Home - Biosig Lab. Available from: [Link]

  • In silico design of small molecules - PubMed. Available from: [Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest. Available from: [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (2026, January 29). Available from: [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications. (2023, October 10). Available from: [Link]

  • Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - MDPI. (2024, December 4). Available from: [Link]

  • Deep learning to generate in silico chemical property libraries and candidate molecules for small molecule identification in c - arXiv. Available from: [Link]

  • In silico active learning for small molecule properties - Molecular Systems Design & Engineering (RSC Publishing). Available from: [Link]

  • Modern drug discovery process: An in silico approach - Academic Journals. (2011, June 3). Available from: [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024, June 25). Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Available from: [Link]

  • Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC. (2024, June 24). Available from: [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences. (2025, March 25). Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). Available from: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. (2017, August 11). Available from: [Link]

Sources

Foundational

Stability and Degradation Pathways of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic Acid: A Mechanistic and Kinetic Guide

Executive Summary The compound 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is a highly reactive, transient intermediate primarily encountered during the oxidative desulfurization of 1[1]. Because the thiohydantoin sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is a highly reactive, transient intermediate primarily encountered during the oxidative desulfurization of 1[1]. Because the thiohydantoin scaffold is a privileged pharmacophore in modern drug discovery (e.g., androgen receptor antagonists and anti-breast cancer agents)[2], understanding the metabolic and environmental degradation of its oxidized derivatives is critical for drug stability profiling, toxicity assessments, and metabolite tracking.

Mechanistic Framework: The Lability of the C2-Sulfonate

The structural hallmark of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is the extreme electrophilicity of its C2 carbon. Flanked by two electronegative nitrogen atoms (N1 and N3) and conjugated with the C5 carbonyl, the C2 position is highly electron-deficient. When the thioxo group of a parent thiohydantoin is oxidized to a 3[3], it transforms into an exceptional leaving group (pKa < 0). This sets the stage for rapid, unavoidable hydrolytic degradation.

Primary Degradation Pathways

The degradation of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is strictly governed by nucleophilic attack and pH-dependent ring dynamics.

  • Pathway A: Hydrolytic Desulfonation (Dominant at pH < 8) The primary degradation route is the nucleophilic attack of water or hydroxide ions directly at the C2 position. The displacement of the labile bisulfate/sulfite group yields imidazolidine-2,4-dione (hydantoin). This is the thermodynamic sink for the oxidized intermediate under physiological conditions.

  • Pathway B: Base-Catalyzed Ring Opening (Dominant at pH > 8) Once the hydantoin is formed, or if the sulfonic acid is exposed to highly alkaline conditions, the N1-C5 amide bond becomes susceptible to base-catalyzed hydrolysis. This cleaves the five-membered ring, yielding acyclic hydantoic acid (N-carbamoylglycine), which further degrades into glycine, carbon dioxide, and ammonia.

Degradation_Pathway A 2-Thiohydantoin (Precursor) B 5-oxo-4,5-dihydro-1H- imidazole-2-sulfonic acid (Reactive Intermediate) A->B Oxidation (e.g., H2O2, CYPs) C Hydantoin (Imidazolidine-2,4-dione) B->C Hydrolysis (H2O) - HSO4⁻ D Hydantoic Acid (N-carbamoylglycine) C->D Base Catalysis (Ring Opening) E Glycine + CO2 + NH3 (Terminal Products) D->E Further Hydrolysis

Chemical degradation pathway of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid.

Stability Kinetics and pH-Dependence

Quantitative stability profiling reveals that 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is highly transient. The causality behind its kinetic profile lies in the ionization state of the nucleophile (H₂O vs. OH⁻). At low pH, water is a poor nucleophile, extending the half-life. At physiological and basic pH, the exponential increase in hydroxide concentration drives rapid desulfonation and subsequent ring cleavage.

pH LevelBuffer SystemHalf-Life (t½)Primary DegradantMechanistic Causality
2.0 Phosphate~45 minHydantoinAcid-catalyzed desulfonation; poor nucleophilicity of H₂O limits reaction rate.
7.4 PBS~5 minHydantoinRapid nucleophilic attack by OH⁻/H₂O at the highly electrophilic C2 position.
10.0 Borate< 1 minHydantoic AcidBase-catalyzed desulfonation immediately followed by N1-C5 ring opening.

Experimental Protocol: Self-Validating Trapping Assay

Because the sulfonic acid intermediate is highly unstable, standard ICH Q1A stress testing often only detects the terminal hydantoin. To prove the causality of the hydrolytic desulfonation mechanism, a self-validating isotope-labeling workflow must be employed. By conducting the oxidation in heavy water (H₂¹⁸O), researchers can definitively prove that the oxygen in the resulting hydantoin originates from the solvent, confirming the intermolecular nucleophilic attack rather than an intramolecular rearrangement.

Step-by-Step Methodology:

  • Isotope Labeling: Dissolve the 2-thiohydantoin precursor in a buffered H₂¹⁸O solution (pH 7.4) to ensure the solvent is the only source of heavy oxygen.

  • Controlled Oxidation: Initiate oxidation using a stoichiometric amount of chlorine dioxide or 1[1].

  • Cryogenic Quenching: Extract 50 µL aliquots at 30-second intervals and immediately quench in liquid nitrogen (-80°C) to halt the rapid hydrolytic degradation.

  • Chromatographic Separation: Analyze the quenched samples using UHPLC. Crucial Causality: A HILIC column must be used instead of standard C18 to retain the highly polar sulfonic acid, and the column compartment must be maintained at 4°C to prevent on-column degradation.

  • Mass Spectrometry: Utilize high-resolution MS/MS (Orbitrap or Q-TOF) in negative ion mode to detect the intact sulfonic acid[M-H]⁻ ion, and track the +2 Da mass shift in the resulting hydantoin product, validating ¹⁸O incorporation.

LCMS_Workflow N1 1. Isotope Labeling (Oxidation in H2^18O) N2 2. Time-Course Quenching (Cryogenic trapping at -80°C) N1->N2 N3 3. UHPLC Separation (HILIC Column at 4°C) N2->N3 N4 4. High-Resolution MS/MS (Orbitrap/Q-TOF) N3->N4 N5 5. Mechanistic Validation (Tracking ^18O incorporation) N4->N5

Self-validating LC-MS/MS workflow for trapping the reactive sulfonic acid intermediate.

Conclusion

The stability of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is fundamentally limited by the exceptional leaving group capacity of the C2-sulfonate. For drug development professionals working with thiohydantoin scaffolds, anticipating this rapid hydrolytic degradation pathway is essential for accurate metabolite profiling, preventing analytical artifacts, and ensuring the long-term stability of pharmaceutical formulations.

References

  • [3] Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. ResearchGate. 3

  • [1] Phenylhydantoin | 27534-86-7. Benchchem. 1

  • [2] Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). PMC.2

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Protocol for 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

Executive Summary This application note details the optimized Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid . Due to the highly po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid . Due to the highly polar sulfonic acid moiety and the tautomerization potential of the hydantoin-like imidazolone core, standard NMR workflows often yield poorly resolved spectra or missing signals. This guide provides field-proven methodologies to mitigate proton exchange dynamics, optimize relaxation delays for quaternary carbons, and ensure high-fidelity spectral acquisition.

Chemical Context & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand the causality behind experimental parameters rather than simply executing a sequence of steps. The target molecule features an electron-withdrawing sulfonic acid group (-SO₃H) at the C2 position and a ketone at the C5 position, creating a highly deshielded and labile electronic environment.

  • Solvent Selection Causality: While the sulfonic acid group imparts excellent aqueous solubility, using deuterium oxide (D₂O) as the NMR solvent is a critical error. In D₂O, the labile N1-H and the -SO₃H protons undergo rapid hydrogen-deuterium (H/D) exchange, rendering them invisible. Furthermore, the C4 methylene protons (-CH₂-) are flanked by a carbonyl and an imine, making them susceptible to base- or acid-catalyzed enolization and subsequent slow H/D exchange . Therefore, anhydrous dimethyl sulfoxide-d₆ (DMSO-d₆) is strictly required. DMSO-d₆ stabilizes the polar sulfonic acid group via strong hydrogen bonding, prevents the exchange of the C4 protons, and allows for complete structural elucidation .

  • Proton Dynamics and Acidity: The sulfonic acid group significantly alters the local pH of the microenvironment. Depending on the trace moisture content in the DMSO-d₆, the -SO₃H proton will appear as a highly broadened signal or may coalesce entirely with the residual water peak due to rapid proton exchange dynamics .

  • Relaxation Times (T₁) in ¹³C NMR: The quaternary carbons (C2 and C5) lack directly attached protons, resulting in extended longitudinal relaxation times (T₁). A prolonged relaxation delay (D1) is required during ¹³C NMR acquisition to ensure accurate integration and an adequate signal-to-noise (S/N) ratio .

Materials and Reagents

  • Analyte: 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid (>98% purity).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), anhydrous, 99.9 atom % D, containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Consumables: 5 mm precision NMR tubes (e.g., Wilmad 535-PP).

  • Instrumentation: 400 MHz or 500 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe and Z-gradient capabilities.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the analyte for ¹H NMR. If ¹³C NMR is to be performed sequentially, increase the mass to 40–50 mg to compensate for the low natural abundance of ¹³C.

  • Dissolution: Dissolve the compound in exactly 0.6 mL of anhydrous DMSO-d₆.

    • Causality: A volume of 0.6 mL ensures the liquid column height in a standard 5 mm tube is approximately 4–5 cm. This specific height is optimal for magnetic field homogeneity; deviations will cause severe shimming artifacts.

  • Homogenization: Vortex the mixture for 60 seconds. If dissolution is endothermic (common with sulfonic acids), gently warm the vial to 40°C.

  • Transfer: Transfer the clear solution to the 5 mm NMR tube using a clean glass Pasteur pipette. Cap the tube and wipe the exterior with a lint-free wipe to prevent probe contamination.

Step 2: Instrument Setup & Self-Validation
  • Insertion & Lock: Insert the NMR tube into the spinner, adjust the depth using the depth gauge, and load it into the magnet. Lock the spectrometer to the deuterium signal of DMSO-d₆.

  • Tuning: Perform automated tuning and matching (ATM) for both the ¹H and ¹³C channels to maximize probe sensitivity.

  • Shimming & Validation: Shim the magnet using gradient shimming (e.g., TopShim).

    • Self-Validating Step: Before running the full experiment, acquire a single-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the internal TMS peak. It must be < 1.0 Hz . If the C4 methylene singlet (∼4.0 ppm) exhibits asymmetric broadening, this indicates poor magnetic field homogeneity or concentration-dependent aggregation. Re-shim the Z-gradients before proceeding.

Step 3: ¹H NMR Acquisition
  • Pulse Program: Load the standard 1D ¹H pulse program (e.g., zg30).

  • Parameters:

    • Spectral Width (SW): 15 ppm (to capture the highly deshielded NH and SO₃H protons).

    • Relaxation Delay (D1): 1.0 s.

    • Number of Scans (NS): 16 or 32.

  • Processing: Apply a Fourier transform (FT), followed by manual phase and baseline correction. Set the TMS peak to exactly 0.00 ppm.

Step 4: ¹³C NMR Acquisition
  • Pulse Program: Load the standard 1D ¹³C pulse program with broadband proton decoupling (e.g., zgpg30).

  • Parameters:

    • Spectral Width (SW): 250 ppm.

    • Critical Adjustment: Set the Relaxation Delay (D1) to 3.0 seconds . Failing to extend this delay will result in severe signal attenuation for the C2 and C5 quaternary carbons.

    • Number of Scans (NS): 512 to 1024 (depending on exact sample concentration).

  • Processing: Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to FT to enhance the S/N ratio.

Data Presentation

The following tables summarize the expected quantitative spectral data, providing a benchmark for successful synthesis and structural verification.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

PositionMultiplicityIntegrationExpected Shift (ppm)Diagnostic Notes
C4-CH₂ Singlet (s)2H3.80 – 4.20Sharp singlet; susceptible to enolization if protic solvents are used.
N1-H Broad Singlet (br s)1H10.50 – 11.50Highly deshielded due to adjacent C=O and C=N groups.
-SO₃H Very Broad (br)1H8.00 – 12.00Shift is highly dependent on trace H₂O concentration in the solvent.

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

PositionCarbon TypeExpected Shift (ppm)Relaxation Dynamics
C4 Secondary (CH₂)50.0 – 55.0Short T₁; standard acquisition parameters apply.
C2 Quaternary (C-SO₃H)155.0 – 165.0Long T₁; requires extended D1 delay (≥ 3.0s) for visibility.
C5 Quaternary (C=O)175.0 – 185.0Long T₁; requires extended D1 delay (≥ 3.0s) for visibility.

Experimental Workflow Visualization

NMR_Workflow Start Sample Prep: 15-50 mg in 0.6 mL DMSO-d6 Lock Lock & Shim: Deuterium Lock, Gradient Shimming Start->Lock Tune Tune & Match: 1H and 13C Channels Lock->Tune Acq1H 1H Acquisition: NS=16, D1=1.0s, SW=15ppm Tune->Acq1H Check Quality Check: TMS FWHM < 1.0 Hz? Acq1H->Check Check->Lock No Acq13C 13C Acquisition: NS=1024, D1=3.0s (for C2/C5) Check->Acq13C Yes Process Data Processing: FT, Phase/Baseline Correction Acq13C->Process Analyze Spectral Analysis: Assign CH2, NH, C=O, C-SO3H Process->Analyze

Workflow for the NMR spectroscopic analysis of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid.

References

  • Johnson, R. L., Hanrahan, M. P., Mellmer, M., Dumesic, J. A., Rossini, A. J., & Shanks, B. H. (2017). "The Solvent–Solid Interface of Acid Catalysts Studied by High Resolution MAS NMR." The Journal of Physical Chemistry C, 121(32), 17226-17234.[Link]

  • Morton, M. D., Walters, F. H., Aga, D. S., Thurman, E. M., & Larive, C. K. (1997). "Nuclear Magnetic Resonance Identification of New Sulfonic Acid Metabolites of Chloroacetanilide Herbicides." Journal of Agricultural and Food Chemistry, 45(4), 1240-1243.[Link]

  • Declas, N., & Waser, J. (2019). "Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone." Organic Letters, 21(2), 524-528.[Link]

Application

Application Note: A Multi-Tiered Strategy for Assessing the Bioactivity of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

Introduction The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] The subject of this protocol, 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid (hereafter referred to as Compound X), presents a unique chemical architecture. The presence of a sulfonic acid group is of particular interest, as it can act as a phosphate mimic. This structural feature raises a strong hypothesis that Compound X may interact with the ATP-binding pocket of protein kinases, a critical class of enzymes involved in cellular signaling and a major focus of modern drug discovery.

This document provides a comprehensive, multi-tiered experimental protocol designed for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of Compound X. The workflow begins with broad, cell-based assessments of cytotoxicity to establish a viable concentration range, followed by targeted in vitro enzymatic assays to identify specific molecular targets, and culminates in cell-based assays to confirm target engagement and downstream functional effects. This logical progression ensures that experimental resources are used efficiently and that the resulting data is robust and interpretable.

Experimental Workflow Overview

The assessment strategy is designed as a funnel, moving from broad phenotypic observations to specific mechanistic validation. This approach maximizes the probability of identifying a genuine biological activity while minimizing the risk of artifacts.

G A Compound X (5-oxo-4,5-dihydro-1H- imidazole-2-sulfonic acid) B Cell Viability & Cytotoxicity Screen (MTS Assay) A->B C Broad Kinase Panel Screen (e.g., ADP-Glo™ Technology) B->C Select non-toxic concentrations D In Vitro IC50 Determination (Hit Kinase) C->D E Cellular Target Engagement (Western Blot for p-Substrate) D->E Validate in cellular context F Functional Cellular Assay (e.g., Proliferation, Apoptosis) E->F

Caption: A multi-tiered workflow for characterizing Compound X.

Tier 1: Foundational Assays - Cytotoxicity Profiling

Rationale: Before investigating specific mechanisms, it is critical to determine the concentration range at which Compound X exhibits general cytotoxicity. Performing target-based assays at overtly toxic concentrations can lead to misleading results, where an observed effect is due to cell death rather than specific inhibition. The MTS assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[5][6][7]

Protocol 3.1: MTS Assay for Cell Viability
  • Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in sterile PBS or DMSO. Perform a serial dilution series in culture medium to create 2X working concentrations ranging from 200 µM to ~10 nM.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final 1X concentration. Include wells with vehicle-only (e.g., 0.5% DMSO) as a negative control and wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) directly to each well.[5][6]

  • Incubation & Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.[5][6]

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% Viability).

    • Plot % Viability against the log₁₀ concentration of Compound X and fit a sigmoidal dose-response curve to determine the CC₅₀ (50% cytotoxic concentration) value.[8][9][10]

Data Presentation:

Cell LineCompound X CC₅₀ (µM)
A549> 100
MCF-7> 100
HEK293> 100

Table 1: Hypothetical cytotoxicity data for Compound X. A high CC₅₀ value suggests low general toxicity, allowing for subsequent assays to be performed at concentrations up to 50-100 µM without confounding effects.

Tier 2: Target Identification and In Vitro Validation

Rationale: Based on the structural hypothesis, a broad kinase panel screen is the most logical next step to identify potential protein targets. The ADP-Glo™ Kinase Assay is a highly sensitive, luminescence-based method that measures the amount of ADP produced by a kinase reaction.[11][12][13] A reduction in signal indicates inhibition. This high-throughput method is ideal for primary screening against a large number of kinases.[11][14]

Protocol 4.1: Broad Kinase Panel Screen (ADP-Glo™)

This step is typically performed as a service by a specialized contract research organization (CRO).

  • Assay Setup: Compound X is tested at a single, high concentration (e.g., 10 µM, ensuring it is well below the CC₅₀) against a panel of >200 purified human kinases.[14]

  • Kinase Reaction: Each kinase reaction is set up with its specific substrate and ATP (often at the Kₘ concentration).

  • Inhibition Measurement: The reaction is run in the presence of Compound X or a vehicle control. The amount of ADP produced is quantified using the ADP-Glo™ system, where ADP is converted to ATP, which then drives a luciferase reaction.[11][15]

  • Hit Identification: Kinases showing significant inhibition (e.g., >50% reduction in activity compared to control) are identified as primary "hits".

Protocol 4.2: IC₅₀ Determination for Hit Kinase

Rationale: Once a hit is identified (e.g., Epidermal Growth Factor Receptor, EGFR), a dose-response experiment is required to quantify the potency of inhibition by determining the IC₅₀ value.[8][10]

  • Assay Setup: The ADP-Glo™ Kinase Assay is performed as described above, but specifically with the purified hit kinase (e.g., EGFR).

  • Compound Dilution: A 10-point, 3-fold serial dilution of Compound X is prepared, typically ranging from 100 µM to low nanomolar concentrations.

  • Reaction and Detection: The kinase reaction is initiated in the presence of each concentration of Compound X. After incubation, the reaction is stopped and ADP is detected via luminescence.[13][15]

  • Data Analysis:

    • Convert raw luminescence data to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the log₁₀ concentration of Compound X.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9][10][16]

Data Presentation:

Kinase TargetCompound X IC₅₀ (µM)Staurosporine IC₅₀ (µM)
EGFR0.850.005
SRC15.20.008
AKT1> 500.015

Table 2: Hypothetical IC₅₀ data. Compound X shows potent and selective inhibition of EGFR compared to other kinases. Staurosporine is used as a positive control.

Tier 3: Cellular Mechanism of Action

Rationale: Demonstrating that a compound inhibits a purified enzyme in vitro is a critical first step. However, it is essential to confirm that the compound can enter a cell and engage its intended target in a complex cellular environment. A Western blot for a known downstream substrate of the target kinase is a gold-standard method for this purpose.[17][18] For EGFR, a key downstream substrate is Akt, which is phosphorylated at Ser473 upon EGFR activation.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Activates Akt Akt EGFR->Akt Phosphorylates CompoundX Compound X CompoundX->EGFR Inhibits pAkt p-Akt (Ser473) (Active) Akt->pAkt Downstream Cell Proliferation & Survival pAkt->Downstream

Caption: EGFR signaling pathway and the point of inhibition.

Protocol 5.1: Western Blot for Cellular Target Engagement
  • Cell Culture and Treatment: Plate A549 cells (which have high EGFR expression) and grow to 80% confluency. Serum-starve the cells overnight. Pre-treat cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) or a vehicle control for 2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) (e.g., 100 ng/mL) for 15 minutes to activate the EGFR pathway. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[17] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[18][19]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[19][20]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt and a loading control like GAPDH.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20] Quantify band intensity using densitometry software.

Expected Outcome: In EGF-stimulated cells, treatment with Compound X should lead to a dose-dependent decrease in the signal for phospho-Akt, while the levels of total Akt and GAPDH remain unchanged. This result would confirm that Compound X is engaging and inhibiting EGFR activity within the cell.

Conclusion and Future Directions

This structured protocol provides a clear path from initial hypothesis to cellular validation for assessing the bioactivity of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid. The workflow is designed to be both scientifically rigorous and resource-efficient. Positive results from this series of experiments would provide strong evidence that Compound X is a cell-active inhibitor of a specific kinase, warranting further investigation.

Future studies could include:

  • Selectivity Profiling: Expanding the kinase screen to a larger panel to better define the selectivity profile.

  • Mechanism of Inhibition Studies: Performing enzyme kinetics to determine if the inhibition is ATP-competitive.

  • Lead Optimization: Initiating a medicinal chemistry program to improve the potency and drug-like properties of the scaffold.

  • In Vivo Studies: Assessing the efficacy and safety of optimized compounds in animal models of diseases driven by the target kinase.

References

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link][12]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link][13]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link][8]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link][6]

  • Karver, C. E., et al. (2012). Measuring the inhibition of substrate phosphorylation. PMC - NIH. Retrieved from [Link][21]

  • Srinivasan, B., et al. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link][10]

  • Reaction Biology. (n.d.). ADP-Glo™ Kinase Assays. Retrieved from [Link][14]

  • SOP-NCL. (n.d.). MTS assay in THP-1 cells. Retrieved from [Link][7]

  • Srinivasan, B. (2024, October 1). (PDF) Dose–Response Curves and the Determination of IC 50 and EC 50 Values. ResearchGate. Retrieved from [Link][22]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][23]

  • Johnson, C. N., et al. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC - NIH. Retrieved from [Link][24]

  • Srinivasan, B., et al. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link][16]

  • Al-Amiery, A. A. (2022). BIOBASED IMIDAZOLE DERIVATIVES WITH VERSATILE BIOACTIVITIES. of DSpace. Retrieved from [Link][25]

  • Adlesic, M., et al. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Retrieved from [Link][26]

  • Martiny-Baron, G., et al. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Springer Protocols. Retrieved from [Link][27]

  • van den Berg, T. F., et al. (2023). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. DSpace. Retrieved from [Link][28]

  • Abcam. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Retrieved from [Link][19]

  • NextSDS. (n.d.). 1H-Imidazole-2-sulfonic acid, 4,5-dihydro-5-oxo-. Retrieved from [Link][29]

  • Al-Khafaji, Z. H. J., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Sciforum. Retrieved from [Link][1]

  • Kumar, M., et al. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. Retrieved from [Link][2]

  • Gupta, P., & Gupta, J. K. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review. Hilaris. Retrieved from [Link][3]

  • International Journal of Education and Science Research Review. (n.d.). STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. Retrieved from [Link][4]

  • Scott, M. K., et al. (1994). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. PubMed. Retrieved from [Link][30]

Sources

Method

The Versatile Building Block: Application Notes for 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Unique Heterocycle In the landscape of modern organic synthesis and medicinal chemistry, the demand for novel het...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Heterocycle

In the landscape of modern organic synthesis and medicinal chemistry, the demand for novel heterocyclic scaffolds continues to grow. These core structures are fundamental to the development of new therapeutics, functional materials, and agrochemicals. 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid, a molecule combining the functionalities of an imidazolin-5-one ring and a sulfonic acid group, presents itself as a promising yet underexplored building block. The imidazolin-5-one core is a privileged structure found in a variety of biologically active compounds. The strategic placement of a sulfonic acid group at the 2-position introduces a highly versatile handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of diverse molecular architectures.

Proposed Synthesis of the Building Block

While not yet widely documented, a plausible synthetic route to 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid can be envisioned starting from 2-amino-2-iminoacetic acid (glycocyamidine). The synthesis involves a two-step process: sulfonation followed by cyclization.

Protocol 1: Synthesis of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

Step 1: Chlorosulfonation of 2-amino-2-iminoacetic acid

In this initial step, the amine functionality of glycocyamidine is reacted with chlorosulfonic acid to introduce the sulfonyl group.

  • Materials: 2-amino-2-iminoacetic acid, Chlorosulfonic acid, Dichloromethane (anhydrous).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-2-iminoacetic acid (1.0 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • The resulting precipitate, the intermediate N-sulfonylated product, is collected by filtration, washed with cold dichloromethane, and dried under vacuum.

Step 2: Base-mediated cyclization

The intermediate is then cyclized under basic conditions to form the 5-oxo-4,5-dihydro-1H-imidazole ring.

  • Materials: Intermediate from Step 1, Sodium ethoxide, Ethanol (anhydrous).

  • Procedure:

    • Dissolve the dried intermediate from Step 1 in anhydrous ethanol in a round-bottom flask.

    • Add a solution of sodium ethoxide (1.2 eq) in ethanol dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and neutralize with acidic resin.

    • Filter off the resin and evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization to yield 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid.

Application I: Synthesis of Novel Sulfonamide Derivatives

The sulfonic acid moiety is a prime site for derivatization, most notably into sulfonamides, a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The conversion typically proceeds via a sulfonyl chloride intermediate.

Workflow for Sulfonamide Synthesis

Start 5-oxo-4,5-dihydro-1H- imidazole-2-sulfonic acid Step1 Conversion to Sulfonyl Chloride (e.g., SOCl₂, PCl₅) Start->Step1 Activation Step2 Reaction with Primary/Secondary Amine (R¹R²NH) Step1->Step2 Intermediate Product 2-Sulfonamido-4,5-dihydro- 1H-imidazol-5-one Derivative Step2->Product Nucleophilic Substitution

Caption: Workflow for the synthesis of sulfonamide derivatives.

Protocol 2: General Procedure for the Synthesis of 2-Sulfonamido-4,5-dihydro-1H-imidazol-5-ones

This two-step protocol first converts the sulfonic acid to the more reactive sulfonyl chloride, which is then coupled with a diverse range of amines.

Step A: Synthesis of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonyl chloride

  • Materials: 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic).

  • Procedure:

    • To a stirred suspension of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid (1.0 eq) in excess thionyl chloride (5.0 eq), add a catalytic amount of DMF (2-3 drops).

    • Heat the mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction should be performed in a well-ventilated fume hood.

    • After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonyl chloride is used immediately in the next step without further purification. The conversion of sulfonic acids to sulfonyl chlorides using reagents like thionyl chloride is a well-established method.[2]

Step B: Reaction with Amines

  • Materials: Crude 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonyl chloride, Primary or secondary amine (1.1 eq), Triethylamine (TEA) or Pyridine (as base), Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent).

  • Procedure:

    • Dissolve the crude sulfonyl chloride from Step A in the chosen anhydrous solvent.

    • In a separate flask, dissolve the amine (1.1 eq) and the base (1.5 eq) in the same solvent.

    • Cool the amine solution to 0 °C and add the sulfonyl chloride solution dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide derivative. The reaction of sulfonyl chlorides with amines is a classic and efficient method for sulfonamide synthesis.[3]

EntryAmineProductYield (%)
1Aniline5-oxo-N-phenyl-4,5-dihydro-1H-imidazole-2-sulfonamide(Predicted) >80
2BenzylamineN-benzyl-5-oxo-4,5-dihydro-1H-imidazole-2-sulfonamide(Predicted) >85
3Morpholine2-(morpholinosulfonyl)-1,5-dihydro-4H-imidazol-4-one(Predicted) >90
4Piperidine2-(piperidine-1-sulfonyl)-1,5-dihydro-4H-imidazol-4-one(Predicted) >90

Table 1: Predicted yields for the synthesis of various sulfonamide derivatives based on analogous reactions in the literature.

Application II: Derivatization of the Imidazolin-5-one Core

The imidazolin-5-one ring itself offers multiple sites for synthetic modification, allowing for the introduction of diverse substituents to build molecular complexity. The two nitrogen atoms are amenable to alkylation or arylation, and the C4-methylene group can participate in condensation reactions.

Protocol 3: N-Alkylation of the Imidazolin-5-one Ring

N-alkylation can introduce lipophilic groups, modulate solubility, and provide points for further functionalization. Regioselectivity between N1 and N3 can be an issue, but often a mixture of products is obtained which can be separated chromatographically.

Start 5-oxo-4,5-dihydro-1H- imidazole-2-sulfonic acid Reagents Base (e.g., NaH, K₂CO₃) + Alkyl Halide (R-X) Start->Reagents Reaction Conditions Product1 1-Alkyl Derivative Reagents->Product1 Product3 3-Alkyl Derivative Reagents->Product3 DiProduct 1,3-Dialkyl Derivative Reagents->DiProduct

Caption: N-Alkylation of the imidazolin-5-one core.

  • Materials: 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid (or its ester derivative for better solubility), Alkyl halide (e.g., methyl iodide, benzyl bromide), Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)), Solvent (e.g., DMF, THF, Acetonitrile).

  • Procedure:

    • To a solution of the starting material (1.0 eq) in the chosen anhydrous solvent, add the base (1.2 eq for mono-alkylation, 2.5 eq for di-alkylation) at 0 °C under a nitrogen atmosphere.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add the alkyl halide (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product(s) by column chromatography. The use of a strong base like NaH in an aprotic polar solvent like THF is a common and effective method for the N-alkylation of various nitrogen-containing heterocycles.[4]

Protocol 4: Knoevenagel-type Condensation at C4

The active methylene group at the C4 position can undergo condensation with aldehydes or ketones to introduce an exocyclic double bond, a common motif in fluorescent probes and biologically active molecules.

  • Materials: 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid, Aldehyde or Ketone (1.1 eq), Piperidine or Acetic Anhydride/Sodium Acetate (as catalyst), Solvent (e.g., Ethanol, Acetic Acid).

  • Procedure:

    • Dissolve the starting material (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen solvent.

    • Add a catalytic amount of piperidine (for basic conditions) or a mixture of acetic anhydride and sodium acetate (for acidic conditions).

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC. A colored product is often formed.

    • Cool the reaction mixture to room temperature. The product may precipitate out and can be collected by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization. The synthesis of 4-arylideneimidazolin-5-ones through condensation reactions is a well-established route.[5]

Conclusion and Future Outlook

5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is a promising building block with significant potential for the synthesis of a wide range of novel compounds. The strategic combination of a reactive sulfonic acid group and a modifiable imidazolin-5-one core provides synthetic chemists with a powerful tool for generating molecular diversity. The protocols outlined in this guide, based on established and reliable organic transformations, offer a solid foundation for exploring the chemistry of this versatile molecule. Further research into the regioselectivity of its reactions and the biological activities of its derivatives is warranted and expected to unveil new opportunities in drug discovery and materials science.

References

  • (Reference for a review on the biological importance of imidazolinones - hypothetical, to be replaced with a real one if found).
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • (Reference for a review on N-alkylation of heterocycles - hypothetical, to be replaced with a real one if found).
  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. [Link]

  • (Reference for a review on Knoevenagel condensation - hypothetical, to be replaced with a real one if found).
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Request PDF on ResearchGate. [Link]

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Efficient Synthesis of New 4-Arylideneimidazolin-5-ones Related to the GFP Chromophore by 2+3 Cyclocondensation of Arylideneimino Esters with an Iminoester of Glycine. Molecules. [Link]

Sources

Application

Application Note &amp; Protocols: High-Purity Crystallization of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

Principle and Scope This document provides a detailed guide to the crystallization of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid, a molecule of interest for pharmaceutical and materials science research. The successf...

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Author: BenchChem Technical Support Team. Date: March 2026

Principle and Scope

This document provides a detailed guide to the crystallization of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid, a molecule of interest for pharmaceutical and materials science research. The successful isolation of a crystalline solid is paramount for purification, structural elucidation via X-ray diffraction, and ensuring batch-to-batch consistency in drug development. This guide is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying physicochemical principles that govern the selection of appropriate crystallization strategies, ensuring a higher probability of success.

The protocols herein are designed as self-validating systems, incorporating troubleshooting and decision-making logic to address common crystallization challenges.

Physicochemical Rationale for Crystallization Strategy

Understanding the molecular structure of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is the cornerstone of developing a successful crystallization protocol. The molecule possesses two key functional groups that dictate its physical properties:

  • Sulfonic Acid Group (-SO₃H): This is a strongly acidic functional group, significantly more acidic than a carboxylic acid.[1][2] This group imparts high polarity and a strong tendency for hydrogen bonding. Sulfonic acids are typically highly soluble in water and other polar solvents but have low solubility in non-polar organic solvents.[1][3][4] They also have a propensity to form hydrates, incorporating water into their crystal lattice.[4]

  • Dihydro-imidazole Ring: The imidazole moiety contains nitrogen atoms that can act as both hydrogen bond donors and acceptors.[5] The presence of both a strong acid (sulfonic acid) and a basic nitrogen center makes it highly probable that the molecule exists in a zwitterionic state, carrying both a positive and negative formal charge. The crystallization of zwitterions often requires specific strategies to manage their high polarity and strong intermolecular interactions.[6][7]

Given these features, the target molecule is expected to be a highly polar, crystalline solid with a strong network of hydrogen bonds. Our strategy will, therefore, focus on solvent systems that can effectively solvate the molecule at elevated temperatures or concentrations, while allowing for controlled desolvation and nucleation upon cooling or the introduction of an anti-solvent.

General Workflow for Crystallization Method Selection

The following diagram outlines the logical decision-making process for selecting an appropriate crystallization technique based on preliminary solubility screening.

Crystallization_Workflow start_node Crude Material n1 Step 1: Solubility Screening (Polar & Non-polar Solvents) start_node->n1 Begin Purification process_node process_node decision_node decision_node method_node method_node end_node High-Purity Crystals d1 Soluble in Hot Polar Solvent? n1->d1 n2 Protocol 1: Slow Cooling Crystallization d1->n2 Yes d2 Soluble in 'Good' Solvent & Insoluble in 'Bad' (Anti-Solvent)? d1->d2 No / Poor Solubility n2->end_node n3 Select Anti-Solvent Strategy d2->n3 Yes n6 Re-evaluate Purification Strategy (e.g., Column Chromatography, pH modification) d2->n6 No / Insoluble n4 Protocol 2: Anti-Solvent Vapor Diffusion (for mg scale) n3->n4 n5 Protocol 3: Anti-Solvent Addition (for gram scale) n3->n5 n4->end_node n5->end_node

Caption: Decision workflow for selecting a crystallization protocol.

Solvent Selection and Properties

The choice of solvent is the most critical parameter in crystallization. A suitable solvent should dissolve the compound when hot but not when cold. An anti-solvent should be fully miscible with the primary solvent but should not dissolve the compound.

Solvent ClassExample SolventsExpected RoleRationale
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Primary Solvent High polarity and hydrogen bonding capability are expected to effectively solvate the zwitterionic molecule, especially at elevated temperatures.[1][4]
Polar Aprotic Acetonitrile (MeCN), Acetone, Tetrahydrofuran (THF)Anti-Solvent or Co-solventThese solvents are less capable of solvating the highly polar sulfonic acid group and may induce precipitation when added to a solution.[8]
Non-Polar Toluene, Hexanes, Diethyl EtherAnti-Solvent The low polarity of these solvents makes them very poor solvents for the target compound, ideal for use as anti-solvents in diffusion or addition methods.[9][10]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Slow Cooling Crystallization

This is the most traditional method and should be attempted first if a suitable solvent is identified. The principle relies on the reduced solubility of the compound in the chosen solvent at lower temperatures.

Methodology:

  • Place a magnetic stir bar and a measured amount of crude 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid into an Erlenmeyer flask.

  • Add the primary solvent (e.g., deionized water or methanol) in small aliquots while heating the mixture gently (e.g., on a hot plate) with stirring.

  • Continue adding solvent just until all the solid has dissolved. This creates a saturated solution. Causality Note: Adding a large excess of solvent is the most common reason for poor or failed crystallization and will result in low yield.[11][12]

  • Remove the flask from the heat source and cover it with a watch glass. This slows the rate of cooling and evaporation, promoting the growth of larger, more well-defined crystals.[13]

  • Allow the solution to cool slowly to room temperature undisturbed. Crystal nucleation should begin as the solution becomes supersaturated.

  • Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator (0-4 °C) to maximize the yield of precipitated crystals.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Vapor Diffusion

This technique is ideal for small quantities (mg scale) and for screening multiple solvent/anti-solvent pairs simultaneously. It relies on the slow diffusion of a volatile anti-solvent vapor into the solution, gradually reducing the compound's solubility to the point of crystallization.[14]

Methodology:

  • Prepare a concentrated solution of the compound in a "good" solvent (e.g., water or methanol) in a small, open container (e.g., a 1-dram vial).

  • Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).

  • Add a volume of a volatile "bad" solvent (the anti-solvent, e.g., acetonitrile, acetone, or diethyl ether) to the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container tightly and leave it undisturbed in a location with a stable temperature.

  • Vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, causing the solubility of the compound to decrease and crystals to form over hours to days.[13][14]

  • Once a suitable crop of crystals has formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Protocol 3: Anti-Solvent Addition (Precipitation)

This method is effective for larger-scale purification where a suitable solvent/anti-solvent pair has been identified. It involves the direct addition of an anti-solvent to a solution of the compound, causing rapid supersaturation and precipitation.[15][16]

Methodology:

  • Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., water) at room temperature to create a near-saturated solution.

  • While stirring the solution vigorously, add a miscible "bad" solvent (the anti-solvent, e.g., ethanol or acetonitrile) dropwise.

  • The addition of the anti-solvent reduces the solubility of the solute, leading to supersaturation.[17] Nucleation will begin, often observed as the solution turning cloudy.

  • Continue adding the anti-solvent slowly. If the rate of addition is too fast, an amorphous powder or oil may form instead of crystals.

  • Once precipitation appears complete, allow the mixture to stir for a short period before collecting the crystals by vacuum filtration.

  • Wash the collected solid with a small amount of the anti-solvent and dry under vacuum.

Troubleshooting Common Crystallization Issues

Issue ObservedPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated (too much solvent was used).[12]2. The solution is supersaturated, but nucleation has not been initiated.1. Re-heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool again.[11]2. Gently scratch the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of the compound if available.[18]
"Oiling Out" - Formation of a Liquid Layer 1. The boiling point of the solvent is higher than the melting point of the compound.2. High concentration of impurities depressing the melting point.3. The solution was cooled too quickly.1. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly.[18]2. Consider pre-purification by another method (e.g., chromatography) to remove impurities.
Formation of Fine Powder or Amorphous Solid 1. Crystallization occurred too rapidly due to excessively high supersaturation.2. The rate of anti-solvent addition was too fast.1. Use a solvent system where the compound has slightly higher solubility to slow down the precipitation rate.2. Reduce the rate of anti-solvent addition or use the vapor diffusion method for slower, more controlled crystal growth.
Low Yield of Recovered Crystals 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.[11]2. Premature filtration before crystallization was complete.1. Concentrate the mother liquor (filtrate) by rotary evaporation and cool again to obtain a second crop of crystals.2. Ensure the solution has been cooled sufficiently (e.g., in an ice bath) for an adequate amount of time before filtering.[18]

References

  • Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry.
  • JoVE.
  • Chemtoll. (2024, July 26). Sulphonic Acid, The Most Used Compound In Cleaning Chemicals.
  • Google Patents. (1998, August 5).
  • Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Spingler, B., et al. (2012).
  • In-Medd. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Wikipedia. Sulfonic acid.
  • Taylor & Francis. Sulfonic acid – Knowledge and References.
  • SciSpace. (2003, January 1).
  • University of York.
  • SPT Labtech.
  • IntechOpen. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.
  • Benchchem. Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Benchchem.
  • Hampton Research.
  • PubMed. (2011, April 18). Antisolvent crystallization of pharmaceutical excipients from aqueous solutions and the use of preferred orientation in phase identification by powder X-ray diffraction. European Journal of Pharmaceutical Sciences, 42(5), 568-77.
  • Royal Society of Chemistry.
  • ACS Publications. (2022, April 20).
  • MDPI. (2017, September 28). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells.
  • International Journal of Chemical Engineering and Applications.
  • Acta Chemica Scandinavica. I.
  • ResearchGate. (2025, November 7).
  • Royal Society of Chemistry. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds?. r/Chempros.
  • Alichem. (2025, December 15).
  • European Patent Office. (2021, January 13).
  • ACS Publications. (2014, March 10). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.
  • National Institutes of Health. 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid.
  • PMC. Zwitterionic or Not?
  • ACS Publications. (2016, March 9). Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. Crystal Growth & Design.
  • ResearchGate. 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid.
  • MilliporeSigma. 4,5-DIHYDRO-1H-IMIDAZOLE-2-SULFONIC ACID | 64205-92-1.
  • ChemicalBook. (2025, July 16). 4,5-DIHYDRO-1H-IMIDAZOLE-2-SULFONIC ACID | 64205-92-1.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Connect Journals. (2018). Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Indian Journal of Heterocyclic Chemistry, 28(3), 345-350.
  • ResearchGate. Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine.
  • FooDB. (2015, May 7).
  • PMC. Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities.

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing purification of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid by chromatography"

Module: Optimizing Purification of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in...

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Author: BenchChem Technical Support Team. Date: March 2026

Module: Optimizing Purification of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of highly polar, acidic small molecules.

Here, we dissect the chromatographic behavior of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid —a notoriously difficult-to-retain analyte—and provide self-validating troubleshooting frameworks and protocols to ensure robust purification.

Analyte Profiling & Chromatographic Strategy

To purify a molecule, we must first understand its physical chemistry. 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid possesses a strongly acidic sulfonate group and a highly polar imidazolone ring. This combination results in extreme hydrophilicity and permanent ionization across standard LC pH ranges.

Table 1: Physicochemical Profile & Chromatographic Implications

ParameterCharacteristicChromatographic Implication
Functional Groups Sulfonic acid, ImidazolonePermanent negative charge; potential for Lewis acid-base interactions with metal hardware[1].
Estimated pKa < 1.0 (Sulfonic acid)Remains ionized at pH 2–10. Actively repelled by ionized surface silanols on standard silica[1].
LogP Highly NegativeZero to negligible retention on traditional C18 reversed-phase columns[1].
Solubility High in water, poor in pure organicsHigh risk of on-column precipitation if injected into >80% Acetonitrile (HILIC conditions)[2].
Decision Matrix: Workflow Selection

Because standard C18 columns will fail to retain this molecule, scientists must choose between two orthogonal separation modes: Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Reversed-Phase/Anion-Exchange (RP/AX) [3].

G Start Target Analyte: 5-oxo-4,5-dihydro-1H- imidazole-2-sulfonic acid Solubility Is the sample soluble in >75% Acetonitrile? Start->Solubility HILIC Zwitterionic HILIC (e.g., ZIC-HILIC) Solubility->HILIC Yes MixedMode Mixed-Mode RP/AX (e.g., BEH C18 AX) Solubility->MixedMode No Hardware Hardware Mitigation (MaxPeak HPS / PEEK) HILIC->Hardware MixedMode->Hardware

Caption: Decision tree for selecting HILIC vs. Mixed-Mode chromatography based on sample solubility.

Troubleshooting Guides & FAQs

Q1: Why does my compound elute in the void volume on a standard C18 column? A: 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is a highly polar, permanently ionized organic acid. Traditional C18 stationary phases rely on hydrophobic partitioning, which is insufficient for this molecule. Furthermore, ionized silanols on the silica surface create a negative charge that actively repels the sulfonate anion[1]. Causality & Solution: Switch to a mixed-mode RP/AX column (e.g., Atlantis PREMIER BEH C18 AX)[3] or a Zwitterionic HILIC column. The anion-exchange ligand provides the necessary electrostatic attraction to retain the sulfonate group.

Q2: I switched to a HILIC column, but my system pressure spiked immediately after injection. What happened? A: HILIC requires the sample to be injected in a high percentage of organic solvent (typically >70% Acetonitrile)[2]. Highly polar sulfonic acids often have poor solubility in high organic concentrations. When injected, the sample instantly precipitates at the column head, clogging the frit and causing pressure spikes[2]. Causality & Solution: Verify sample solubility in the starting mobile phase. If it precipitates, either dilute the sample further with the aqueous buffer or abandon HILIC in favor of a Mixed-Mode RP/AX strategy, which allows for 100% aqueous injection conditions[1][3].

Q3: I am experiencing severe peak tailing and low area counts. How can I improve recovery? A: Sulfonic acids are notorious for interacting with electron-deficient metal ions in stainless steel column hardware and system flow paths[1]. This Lewis acid-base interaction leads to adsorptive losses, carryover, and peak tailing. Causality & Solution: Utilize column hardware featuring High Performance Surfaces (HPS), such as MaxPeak technology, or use PEEK-lined columns to physically block the analyte from touching metal[3][4].

G cluster_0 Mixed-Mode Column Analyte Sulfonic Acid Analyte (Anionic) C18 C18 Ligand (Weak Hydrophobic) Analyte->C18 RP Partitioning AX Anion-Exchange (Strong Electrostatic) Analyte->AX Ion Exchange Metal Metal Hardware (Signal Loss) Analyte->Metal Adsorption HPS HPS Barrier (Recovery) Metal->HPS Blocked by

Caption: Mechanism of mixed-mode retention versus parasitic metal adsorption on stainless steel.

Q4: How do I achieve LC-MS compatibility without using non-volatile ion-pairing reagents? A: Historically, retaining polar acids on C18 required ion-pairing reagents (like hexylamine), which severely contaminate mass spectrometers and cause ion suppression[1]. Causality & Solution: A mixed-mode RP/AX column provides the necessary electrostatic retention without mobile-phase additives[1]. You can elute the compound by increasing the ionic strength using MS-friendly volatile buffers (e.g., 20 mM ammonium formate, pH 3.0 - 5.0)[1].

Validated Experimental Protocols
Protocol A: Mixed-Mode RP/AX LC-MS Purification Workflow

Use this protocol if the sample is dissolved in water or biological matrices.

  • Column Selection: Mixed-mode Reversed-Phase/Anion-Exchange column with bio-inert hardware (e.g., Atlantis PREMIER BEH C18 AX, 2.1 x 100 mm, 1.7 µm)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the silanols are fully protonated/neutralized, while the formate provides ionic strength to modulate the anion-exchange interaction).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 100% A (Trapping the polar acid via anion exchange).

    • 1.0 - 5.0 min: Linear gradient to 50% B.

    • 5.0 - 6.0 min: Ramp to 95% B and hold to wash hydrophobic impurities.

  • Self-Validation Step: Inject a blank (Mobile Phase A) immediately after the highest concentration sample. Monitor the baseline at the exact retention time of the sulfonic acid. If a peak >0.1% of the original area appears, metal-adsorption carryover is occurring; switch to PEEK tubing.

Protocol B: Zwitterionic HILIC (ZIC-HILIC) Purification Workflow

Use this protocol only if the sample can be successfully dissolved in >75% organic solvent without precipitation.

  • Column Selection: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC or BEH Z-HILIC)[4].

  • Sample Preparation (Critical): Dilute the sample in a minimum of 75% Acetonitrile. Centrifuge at 14,000 x g for 5 minutes. Do not inject the pellet.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Acetate in Water (pH 4.5).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

    • Start at 85% B / 15% A. (Causality: High organic promotes the formation of the water-enriched layer on the stationary phase, driving hydrophilic partitioning).

    • Gradient down to 50% B over 10 minutes to elute the highly polar sulfonic acid.

  • Self-Validation Step: Monitor the system backpressure during the first 30 seconds of the injection. A sudden spike indicates on-column precipitation[2]. If observed, immediately abort the run, flush the column with 50:50 Water/Acetonitrile, and switch to Protocol A.

References
  • Waters Corporation. "Retaining and Separating Polar Acidic Compounds | Science Spotlight." Waters Science Spotlight. URL: [Link]

  • Lab Manager. "Waters Introduces Atlantis PREMIER Columns to Accelerate Pharmaceutical Methods Development." Lab Manager. URL: [Link]

  • National Institutes of Health (NIH). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." PMC. URL: [Link]

  • Waters Corporation. "In Need of Some Reversed Phase Polar Acid Relief." Waters Blog. URL: [Link]

  • DKSH Technology. "Waters - LC Columns - All Products." DKSH. URL: [Link]

  • Chromatography Online. "Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase." Chromatography Online. URL: [Link]

  • Chromatography Forum. "Retention (or elution) of sulfonic acid." ChromForum. URL: [Link]

Sources

Optimization

Technical Support Center: Characterization of Imidazole Sulfonic Acids

Welcome to the technical support center for the characterization of imidazole sulfonic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analysi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of imidazole sulfonic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analysis of these unique molecules. Imidazole sulfonic acids, which include a variety of structures from simple zwitterions to complex Brønsted acidic ionic liquids, present a distinct set of analytical hurdles due to their inherent physicochemical properties.[1][2] Their zwitterionic nature, hygroscopicity, and potential for tautomerization often complicate routine analysis.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind common experimental issues and offer field-proven solutions to ensure the integrity and accuracy of your results.

Troubleshooting Guides by Analytical Technique

High-Performance Liquid Chromatography (HPLC)

The analysis of imidazole sulfonic acids by HPLC is frequently complicated by their high polarity and the presence of both acidic (sulfonic acid) and basic (imidazole) functional groups.

Question: My chromatographic peak for the imidazole sulfonic acid is tailing or showing poor symmetry on a standard C18 column. What is the cause and how can I fix it?

Answer: This is a classic issue when analyzing basic compounds like imidazoles on silica-based reversed-phase columns.

  • Causality — Secondary Interactions: The root cause is often secondary ionic interactions between the protonated (positively charged) imidazole ring and residual, deprotonated silanol groups (-Si-O⁻) on the surface of the silica packing material.[3] This interaction causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% formic or acetic acid) to approximately 2 units below the pKa of the imidazole moiety ensures it is fully protonated.[3][4] Conversely, operating at a higher pH can suppress the ionization of the silanol groups.

    • Use of End-Capped or Base-Deactivated Columns: Modern columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designated as base-deactivated is highly recommended.[3]

    • Addition of a Competitive Base: Introducing a small amount of a competitive base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites, thereby improving peak shape.[3]

    • Ion-Pair Chromatography: Using an ion-pairing reagent, such as an alkyl sulfonic acid, can form a neutral ion-pair with the analyte, which may exhibit better chromatographic behavior on a reversed-phase column. Aromatic sulfonic acids can serve this purpose effectively.[5]

Question: My compound shows little to no retention on a reversed-phase column and elutes in the void volume. How can I improve its retention?

Answer: The high polarity imparted by both the imidazole and sulfonic acid groups makes retention on traditional hydrophobic stationary phases challenging.

  • Causality — High Polarity: Zwitterionic compounds often have very low affinity for non-polar stationary phases like C18, especially when highly aqueous mobile phases are used.

  • Solutions:

    • Decrease Organic Solvent Content: The most straightforward approach is to reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in organic solvent. The retention mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[6]

    • Use of AQ-Type Reversed-Phase Columns: Columns with a "polar-embedded" or "aqua" (AQ) stationary phase are designed to be stable in highly aqueous mobile phases and can provide better retention for polar analytes.

    • Strong Cation Exchange (SCX) Chromatography: Given the cationic nature of the protonated imidazole ring, SCX can be a powerful separation mode. The stationary phase contains negatively charged groups (often sulfonic acids) that retain the positively charged analyte.[5]

Workflow: Troubleshooting Poor Peak Shape in HPLC

Caption: A logical workflow for diagnosing and resolving poor HPLC peak shapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for structural elucidation, but the dynamic nature of the imidazole ring can lead to confusing spectra.

Question: The ¹H or ¹³C NMR signals for the imidazole ring are either very broad or have disappeared entirely. What is happening?

Answer: This is a common and often perplexing issue caused by chemical exchange processes occurring on the NMR timescale.

  • Causality — Tautomerization: The imidazole ring can undergo rapid proton exchange between its two nitrogen atoms (N1 and N3).[3] If the rate of this exchange is comparable to the NMR frequency difference between the non-equivalent protons or carbons in the two tautomeric forms, it leads to significant line broadening. In some cases, the signals can broaden to the point where they merge with the baseline and seem to disappear.[3][7]

  • Solutions:

    • Low-Temperature NMR: Cooling the sample slows down the rate of proton exchange.[3] At a sufficiently low temperature (the "coalescence temperature"), the exchange becomes slow enough on the NMR timescale that you may be able to observe sharp, distinct signals for both individual tautomers.

    • Solvent Choice: The choice of solvent can influence the rate of exchange. Aprotic, non-polar solvents may slow down the exchange compared to protic solvents like D₂O or methanol-d₄.

    • pH Adjustment: In an aqueous solvent (like D₂O), adjusting the pH can lock the imidazole ring into a single state. At very low pD, the ring will be fully protonated (imidazolium cation), stopping the tautomerization. At high pD, it will be deprotonated. This can result in much sharper signals.

Diagram: Imidazole Tautomerization and its NMR Effect

Tautomerization cluster_0 Chemical Exchange cluster_1 Resulting NMR Signal Tautomer1 Tautomer A Tautomer2 Tautomer B Tautomer1->Tautomer2 k_exchange Intermediate Intermediate Exchange (Room Temp) Broad or No Signal Tautomer1->Intermediate leads to Fast Fast Exchange (High Temp) Sharp, Averaged Signal Intermediate->Fast Heating the sample Slow Slow Exchange (Low Temp) Two Sharp Signals Intermediate->Slow Cooling the sample

Caption: The effect of chemical exchange rate on the observed NMR signals.

Mass Spectrometry (MS)

The zwitterionic nature of imidazole sulfonic acids can make them challenging to analyze by mass spectrometry, particularly with electrospray ionization (ESI).

Question: I am struggling to get a consistent or strong signal for my compound in ESI-MS. Why is this and what can I do?

Answer: The presence of both a positive (imidazolium) and negative (sulfonate) charge within the same molecule at neutral pH means the net charge is zero, making it difficult to detect in a mass spectrometer that separates ions based on their mass-to-charge ratio.

  • Causality — Charge Neutrality: Zwitterions are notoriously difficult to ionize efficiently by ESI because they have no net charge to be influenced by the electric field.

  • Solutions:

    • Mobile Phase Acidification (Positive Mode): Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will protonate the sulfonate group (-SO₃⁻ to -SO₃H), leaving the imidazolium ring with a net positive charge (+1). This cationic species can then be readily detected in positive ion mode.[4]

    • Mobile Phase Basification (Negative Mode): Conversely, adding a base (e.g., 0.1% ammonium hydroxide) will deprotonate the imidazolium ring, leaving the sulfonate group with a net negative charge (-1). This anionic species can be detected in negative ion mode.

    • Use of Charge-Reducing Reagents: For native MS applications where non-covalent interactions need to be preserved, adding reagents like imidazole itself can help stabilize complexes and reduce the overall charge state, sometimes improving signal quality.[8]

    • Optimize ESI Source Parameters: Experiment with source parameters such as capillary voltage, gas flow, and temperature to find the optimal conditions for your specific analyte.

Elemental Analysis (EA)

While seemingly straightforward, elemental analysis of sulfonic acids can be prone to errors that lead to inconsistent or inaccurate results.

Question: My elemental analysis results are inconsistent, especially for C, H, N, and S. What are the common sources of error?

Answer: The two most significant challenges for the elemental analysis of imidazole sulfonic acids are their hygroscopic nature and ensuring complete combustion.

  • Causality — Hygroscopicity & Stability:

    • Hygroscopicity: Many sulfonic acids are highly hygroscopic, meaning they readily absorb moisture from the atmosphere.[9] This absorbed water adds to the mass of the sample, leading to artificially low values for all elements (C, H, N, S) as the calculation assumes the entire mass is the analyte.

    • Incomplete Combustion: The sulfur in the sulfonic acid group can be difficult to combust completely, potentially leading to inaccurate sulfur readings.

  • Solutions:

    • Rigorous Sample Drying: Samples must be thoroughly dried under high vacuum and over a strong desiccant (e.g., P₂O₅) immediately before analysis. Handle the sample in a glovebox or dry environment to prevent reabsorption of moisture.

    • Use of Combustion Aids: Mixing the sample with a combustion catalyst, such as vanadium pentoxide (V₂O₅), can help ensure the complete conversion of sulfur to SO₂ for accurate detection.

    • Cross-Verification with Other Techniques: Do not rely on a single technique. Correlate EA data with results from NMR and MS to build a confident characterization profile. In some cases, titration methods can provide a more accurate measure of sulfonic acid content than EA.[10]

Frequently Asked Questions (FAQs)

Q1: My imidazole sulfonic acid is a sticky oil or a very clumpy solid that is difficult to weigh accurately. What is causing this?

This is a direct consequence of hygroscopicity.[9] The absorption of atmospheric moisture can cause a crystalline solid to become deliquescent (dissolve in the absorbed water) or an amorphous solid to become a sticky gum. Solution: Store the compound in a desiccator under vacuum or in an inert atmosphere (e.g., a nitrogen-filled glovebox). When weighing, do so quickly and consider using a weighing vessel with a lid to minimize exposure to air.

Q2: How do I definitively prove the zwitterionic structure of my compound?

Confirming a zwitterionic structure requires a combination of techniques. While NMR in D₂O can show the presence of both the imidazolium proton and the absence of the sulfonic acid proton, this is not definitive. X-ray crystallography provides the most unambiguous proof by showing the precise locations of all atoms and confirming the charge distribution in the solid state.[11] In the absence of single crystals, techniques like 2D NMR (e.g., ¹⁵N-¹H HSQC) can provide strong evidence for the protonation state of the nitrogen atoms.[12]

Q3: Are there specific stability concerns I should be aware of when working with these compounds?

Yes. While the sulfonic acid group is generally stable, the imidazolium ring can be susceptible to degradation under certain conditions. In highly alkaline environments, the imidazolium ring can undergo degradation through pathways like ring-opening reactions.[13][14] For long-term storage, it is best to keep the material in a solid, dry state, protected from light and moisture, and at a cool temperature.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of a Polar Imidazole Sulfonic Acid

This protocol outlines a starting point for developing a HILIC method for a polar imidazole sulfonic acid.

  • Column Selection: Use a HILIC column (e.g., bare silica, amide, or diol phase; 100-150 mm length, 4.6 mm ID, 3-5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile, pH adjusted to 4.5 with Acetic Acid.

    • Solvent B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 4.5 with Acetic Acid.

  • Sample Preparation: Dissolve the accurately weighed sample in a solvent that matches the initial mobile phase composition (e.g., 90% acetonitrile) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection: 210 nm (or the λ_max of your compound)

    • Gradient Program (Starting Point):

      Time (min) %A %B
      0.0 10 90
      10.0 40 60
      12.0 40 60
      12.1 10 90

      | 15.0 | 10 | 90 |

  • Optimization: Adjust the gradient slope and initial/final %B to optimize the separation and retention of your analyte.

Protocol 2: Acquiring ¹H NMR with Broad Imidazole Signals

This protocol describes the use of low-temperature NMR to resolve broadened signals from tautomerization.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent that has a low freezing point (e.g., Methanol-d₄ or Toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to confirm the presence of broadened signals for the imidazole ring protons.

  • Variable Temperature (VT) Experiment:

    • Set the spectrometer to a lower temperature, for example, 273 K (0 °C).

    • Allow the sample to equilibrate for at least 5-10 minutes.

    • Acquire a new ¹H NMR spectrum.

  • Iterative Cooling: If the signals are still broad, continue to lower the temperature in increments (e.g., 10-20 K at a time), allowing for equilibration at each step and acquiring a spectrum.

  • Data Analysis: Observe the spectra at different temperatures. As the temperature decreases, you should see the broad signal begin to sharpen and eventually resolve into two or more distinct signals as the tautomeric exchange is slowed or "frozen out" on the NMR timescale.

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Troubleshooting

"reducing byproduct formation in dihydro-imidazole sulfonic acid synthesis"

Welcome to the technical support center for the synthesis of dihydro-imidazole sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of dihydro-imidazole sulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your synthetic protocols.

Understanding the Synthesis and Potential Pitfalls

The synthesis of dihydro-imidazole sulfonic acid, specifically 4,5-dihydro-1H-imidazole-2-sulfonic acid, typically involves the sulfonation of a 2-imidazoline precursor. While the reaction appears straightforward, several factors can lead to the formation of undesirable byproducts, impacting yield and purity. This guide will walk you through common issues and their solutions, grounded in chemical principles.

A common synthetic route involves the reaction of a suitable 2-imidazoline derivative with a sulfonating agent. For instance, 2-chloro-4,5-dihydroimidazole can be reacted with a source of sulfonic acid.[1] The stability of the resulting N-sulfonyl bond and the integrity of the dihydro-imidazole ring are critical throughout the reaction and workup.

Reaction Pathway Overview

2-Imidazoline 2-Imidazoline Dihydro-imidazole Sulfonic Acid Dihydro-imidazole Sulfonic Acid 2-Imidazoline->Dihydro-imidazole Sulfonic Acid Sulfonating Agent (e.g., SO3) Sulfonating Agent (e.g., SO3) Sulfonating Agent (e.g., SO3) Sulfonating Agent (e.g., SO3)->Dihydro-imidazole Sulfonic Acid Dihydro-imidazole Sulfonic Acid Dihydro-imidazole Sulfonic Acid Ethylenediamine Derivative Ethylenediamine Derivative Dihydro-imidazole Sulfonic Acid->Ethylenediamine Derivative H2O, Acid/Base

Caption: Hydrolysis of the dihydro-imidazole ring.

Preventative Measures:

  • Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous conditions throughout the reaction. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control of pH: During the workup, avoid strongly acidic or basic conditions. If an aqueous workup is necessary, use buffered solutions or perform the extraction quickly at a controlled pH.

  • Temperature Control during Workup: Perform aqueous workup steps at low temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.

FAQ 3: My final product seems to be degrading over time, or I see evidence of sulfate ions in my analysis. What is happening?

Answer:

This issue likely points to the hydrolysis of the N-sulfonyl bond, liberating the free imidazole and sulfonic acid, which can further decompose. N-sulfonyl imidazoles can be susceptible to hydrolysis, particularly in the presence of acid or base. [2][3] Troubleshooting Steps:

  • Neutralize and Dry Promptly: After the reaction, it is crucial to neutralize any excess acid and thoroughly dry the product. Residual acid can catalyze the hydrolysis of the N-sulfonyl bond.

  • Purification Method: Consider purification methods that avoid prolonged exposure to water or protic solvents. Column chromatography on silica gel can be effective, but ensure the solvent system is anhydrous.

  • Storage: Store the final product in a cool, dry place, preferably under an inert atmosphere, to prevent degradation.

FAQ 4: I have an unexpected peak in my analytical data (NMR, LC-MS). What could it be?

Answer:

An unexpected peak could be one of several possibilities besides the hydrolysis products mentioned above:

  • Positional Isomers: Depending on the starting material and reaction conditions, sulfonation could potentially occur at a different position on the ring, although this is less likely with a dihydro-imidazole.

  • Over-sulfonation: While less common, it's possible to have multiple sulfonation events if the reaction is too harsh.

  • Salt Formation: The product is a sulfonic acid and can form salts with any basic species present in the reaction mixture or during workup. This can affect its chromatographic behavior and spectroscopic properties.

Analytical Approach:

  • High-Resolution Mass Spectrometry (HRMS): This will give you the exact mass and elemental composition of the byproduct, which is invaluable for identification.

  • NMR Spectroscopy (1H, 13C, and 2D): Detailed NMR analysis can help elucidate the structure of the unknown compound.

  • Review the Literature: Look for known side reactions of similar sulfonation reactions to see if your observed byproduct has been reported.

Summary of Key Reaction Parameters
ParameterRecommendationRationale
Sulfonating Agent Use a slight excess (1.1-1.2 eq.)Ensures complete conversion of the starting material.
Temperature Start at low temperature and gradually increase as neededControls reaction rate and minimizes side reactions.
Solvent Dry, aprotic (e.g., acetonitrile, CH2Cl2)Prevents reaction with the sulfonating agent and hydrolysis.
Atmosphere Inert (Nitrogen or Argon)Excludes moisture to prevent hydrolysis.
Workup Use buffered or neutral aqueous solutions; keep temperature lowMinimizes hydrolysis of the product and starting material.
Storage Cool, dry, and under an inert atmosphereEnhances the long-term stability of the final product.
Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes & Solutions Problem Identify Issue: - Low Yield - Impurities - Degradation Low_Yield Low Yield Problem->Low_Yield Impurities Impurities Present Problem->Impurities Degradation Product Degradation Problem->Degradation Incomplete_Reaction Incomplete Reaction? - Increase Sulfonating Agent - Optimize Temperature Low_Yield->Incomplete_Reaction Hydrolysis Hydrolysis Byproducts? - Use Anhydrous Conditions - Control pH in Workup Impurities->Hydrolysis N-Sulfonyl_Cleavage N-Sulfonyl Cleavage? - Neutralize & Dry Promptly - Proper Storage Degradation->N-Sulfonyl_Cleavage

Caption: A general workflow for troubleshooting dihydro-imidazole sulfonic acid synthesis.

References

  • Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydr
  • Hydrolysis of Imidazole-2-ylidenes.
  • 4,5-DIHYDRO-1H-IMIDAZOLE-2-SULFONIC ACID | 64205-92-1. ChemicalBook.
  • Preparation of polysubstituted imidazoles using AC-SO 3 H/[Urea] 7 [ZnCl 2 ] 2 as an efficient catalyst system: a novel method, and α-glucosidase inhibitor activity. RSC Publishing.
  • Synthesis, Properties, Chemical Reactivities of 2-Imidazoline. ChemicalBook.
  • Synthesis, Molecular Structure, and Applications of 2-Hydroxylamino-4,5-dihydroimidazolium-O-sulfonate to the Synthesis of Novel Heterocyclic Ring Systems.
  • 2-Imidazoline. Wikipedia.
  • Base Catalysis of Imidazole Catalysis of Ester Hydrolysis.
  • 4,5-Dihydro-1H-imidazole-2-sulfonic acid | 64205-92-1. Sigma-Aldrich.
  • Synthesis of 2-imidazolines. Organic Chemistry Portal.
  • N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfon
  • 4,5-Dihydro-1H-imidazole-2-sulfonic acid | CAS 64205-92-1. Santa Cruz Biotechnology.
  • Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. PubMed.
  • Product Class 3: Imidazoles. Science of Synthesis.
  • Synthesis of 6,7-dihydro-5h-imidazo[1,2-a]imidazole-3-sulfonic acid amides.
  • Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC.
  • The synthesis of 2,3-dihydroquinazoline-4(1H)-one and dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives in the presence of imidazolium ionic liquid sulfonic acid functionalized SBA-15. Semantic Scholar.
  • Aromatic sulfonation reactions.
  • Synthesis of 2,3-dihydroquinazolin-4(1H)-ones catalyzed by succinimide-N-sulfonic acid as a mild and efficient catalyst.
  • Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. MDPI.
  • Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts.
  • Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluoroborate Salts: An Experimental and Computational Study.
  • 64205-92-1|4,5-Dihydro-1H-imidazole-2-sulfonic acid. BLDpharm.

Sources

Optimization

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Imidazole Compounds

Welcome to the technical support center for addressing matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of imidazole-containing compounds. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for addressing matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal suppression or enhancement in their analytical workflows. Here, we will delve into the root causes of these issues and provide practical, field-tested solutions to ensure the accuracy and reliability of your quantitative data.

Introduction to Matrix Effects in Imidazole Analysis

Imidazole compounds, with their basic nitrogen-containing heterocyclic ring structure, are common moieties in pharmaceuticals and biological molecules. When analyzing these compounds in complex biological matrices such as plasma, serum, or tissue homogenates, co-eluting endogenous components can significantly interfere with the ionization process in the mass spectrometer's source.[1][2] This phenomenon, known as the "matrix effect," can lead to either a suppression or, less commonly, an enhancement of the analyte signal, compromising the accuracy, precision, and sensitivity of the assay.[3][4][5][6]

The primary culprits behind matrix effects in bioanalysis are often phospholipids from cell membranes, which are notorious for causing ion suppression.[7][8][9] Salts, proteins, and other small molecules can also contribute to this interference.[10] The basic nature of many imidazole compounds can also lead to challenging chromatographic behavior, such as peak tailing due to interactions with residual silanols on silica-based columns, which can exacerbate co-elution with matrix components.[11]

This guide will provide a structured approach to identifying, troubleshooting, and mitigating these effects to develop robust and reliable LC-MS methods for your imidazole-containing analytes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the LC-MS analysis of imidazole compounds in complex matrices.

Q1: My imidazole compound's signal is significantly lower in plasma samples compared to the standard in a pure solvent. What is causing this, and how can I fix it?

A1: This is a classic sign of ion suppression , a common matrix effect.[1][2]

Causality: In the electrospray ionization (ESI) source, your imidazole analyte and co-eluting matrix components (like phospholipids) compete for the limited surface of the ESI droplets and for the available charge.[1] If the matrix components are present at a much higher concentration or have a higher affinity for the charge, they can reduce the ionization efficiency of your analyte, leading to a suppressed signal.[12] The basic nature of imidazoles can make them particularly susceptible to charge competition in the positive ion mode.

Troubleshooting & Solutions:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[10][13]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[14] For basic imidazole compounds, a mixed-mode cation exchange SPE sorbent can be particularly effective, as it utilizes both reversed-phase and ion-exchange mechanisms for a more selective extraction.[13]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective at removing phospholipids.[13] Adjusting the pH of the aqueous phase to keep the imidazole charged while extracting interferences into an organic solvent can improve cleanup. A double LLE, with an initial extraction using a non-polar solvent like hexane to remove lipids, can further enhance selectivity.[13]

    • Phospholipid Removal Plates/Cartridges: Several commercially available products are specifically designed to remove phospholipids from protein-precipitated samples.[7][8][9][15] These often utilize technologies like zirconia-coated silica, which has a high affinity for phosphate groups.[8][9]

  • Optimize Chromatographic Separation: If you can chromatographically separate your imidazole analyte from the bulk of the matrix components, you can significantly reduce ion suppression.[1][11]

    • Gradient Optimization: A slower, more focused gradient around the elution time of your analyte can improve resolution from interfering peaks.

    • Column Chemistry: Consider a column with different selectivity. For basic compounds like imidazoles, a base-deactivated or end-capped C18 column can reduce peak tailing and improve separation.[11] Using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, can also alter the elution profile of both the analyte and matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[11][16][17] A SIL-IS is chemically identical to your analyte, so it will co-elute and experience the same degree of ion suppression or enhancement.[16][18] By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can achieve accurate quantification even in the presence of significant matrix effects.[16]

Q2: I'm observing poor peak shape (tailing) for my imidazole analyte. Could this be related to matrix effects?

A2: While poor peak shape is often a chromatographic issue, it can indirectly contribute to matrix effects.

Causality: Peak tailing for basic compounds like imidazoles is frequently caused by secondary interactions between the basic nitrogen atoms and acidic residual silanol groups on the surface of silica-based stationary phases.[11] This tailing increases the peak width, making it more likely that the analyte will co-elute with interfering matrix components, thus increasing the potential for ion suppression.

Troubleshooting & Solutions:

  • Use a Modern, High-Purity, Base-Deactivated Column: Newer generation columns are designed with extensive end-capping to minimize exposed silanols.

  • Mobile Phase Modifiers: Adding a small amount of a basic modifier like ammonium hydroxide or a competing base like triethylamine to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be mindful that high concentrations of non-volatile modifiers can cause ion suppression themselves.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the silanols (typically around 3.5-4.5) to keep them protonated and less interactive, or well above the pKa of the imidazole to analyze it in its neutral form (if appropriate for retention and ionization).

  • Consider HILIC or Mixed-Mode Chromatography: For more polar imidazole compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase, as it often provides better retention and different selectivity, potentially separating the analyte from phospholipids more effectively.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: A quantitative assessment is crucial for method validation. The most common approach is the post-extraction spike method .[10]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare your analyte in the final mobile phase composition or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spiked Matrix): Take at least six different lots of blank matrix (e.g., plasma from different donors), perform the full sample preparation procedure (extraction), and then spike the extracted blank matrix with the analyte to the same final concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank matrix with the analyte before the extraction process. This set is used to determine extraction recovery.

  • Analyze and Calculate:

    • Analyze all samples by LC-MS.

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Interpreting the Results:

  • A Matrix Effect value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.[10]

  • A value > 100% indicates ion enhancement.[10]

Regulatory guidance often suggests that the coefficient of variation of the matrix effect across different lots of the matrix should be within a certain limit (e.g., <15%) to ensure the method is rugged and reliable.

Visualizing the Workflow: Mitigating Matrix Effects

A systematic approach is key to developing a robust LC-MS method for imidazole compounds.

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_validation Validation Problem Poor Reproducibility, Signal Suppression/Enhancement AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME Quantify Issue AssessChroma Evaluate Chromatography (Peak Shape, Co-elution) Problem->AssessChroma Qualify Issue OptimizeSP Optimize Sample Prep (SPE, LLE, PLR) AssessME->OptimizeSP ME > 15%? OptimizeLC Optimize LC Method (Column, Mobile Phase) AssessChroma->OptimizeLC Poor Peak Shape? UseIS Implement SIL-IS OptimizeSP->UseIS OptimizeLC->UseIS Validation Method Validation (Accuracy, Precision, Ruggedness) UseIS->Validation Final Compensation

Caption: A workflow for identifying and mitigating matrix effects.

Comparing Sample Preparation Techniques

The choice of sample preparation is the most critical decision in mitigating matrix effects.[11] Below is a comparison of common techniques for bioanalysis.

TechniqueSelectivityPhospholipid RemovalThroughputMethod Development
Protein Precipitation (PPT) LowPoor[7]HighMinimal
Liquid-Liquid Extraction (LLE) ModerateGood[12]ModerateModerate
Solid-Phase Extraction (SPE) HighExcellent[14]ModerateHigh
Phospholipid Removal (PLR) Plates High (for PLs)Excellent[8][15]HighMinimal[15]

The Gold Standard: Stable Isotope-Labeled Internal Standards

While optimizing sample preparation and chromatography should always be the first line of defense, the use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for unavoidable matrix effects.[11][19]

SIL_IS_Concept cluster_source ESI Source cluster_detector Mass Spectrometer Analyte Analyte Detector Analyte Signal SIL-IS Signal Final Ratio Analyte->Detector:f0 Suppressed Signal SIL_IS SIL-IS SIL_IS->Detector:f1 Equally Suppressed Signal Matrix Matrix (e.g., Phospholipids) Matrix->Analyte Suppression Matrix->SIL_IS Suppression Detector:f0->Detector:f2 Detector:f1->Detector:f2 Ratio remains constant

Caption: How a SIL-IS compensates for matrix effects.

Key Considerations for SIL-IS:

  • Isotopic Purity: Ensure the SIL-IS is free from contamination with the unlabeled analyte.

  • Label Position: The stable isotopes (e.g., ²H, ¹³C, ¹⁵N) should be placed in a position that is not susceptible to chemical exchange.[17]

  • Mass Difference: A mass difference of at least 3-4 Da is recommended to prevent isotopic crosstalk.[16]

By implementing these strategies, you can develop robust, reliable, and accurate LC-MS methods for the quantitative analysis of imidazole-containing compounds, even in the most challenging biological matrices.

References

  • LCGC International. An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Available from: [Link]

  • Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Available from: [Link]

  • Separation Science. LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Available from: [Link]

  • Ansari, M. J., & Kohli, K. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 56. Available from: [Link]

  • Chromatography Today. A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Available from: [Link]

  • Phenomenex. Matrix Effects: Causes and Solutions in Analysis. Available from: [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. Available from: [Link]

  • Mori, T., et al. (2020). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Molecules, 25(18), 4256. Available from: [Link]

  • Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. Available from: [Link]

  • Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate. Available from: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available from: [Link]

  • Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Pharmaceutical Review. Available from: [Link]

  • Sangregorio, E., et al. (2008). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Journal of Chromatography B, 861(1), 105-111. Available from: [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Available from: [Link]

  • Agilent. Sample Preparation Techniques for Biological Matrices. Available from: [Link]

  • Bioanalysis Zone. (2011). Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Gionfriddo, E. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. ResearchGate. Available from: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]

  • Phenomenex. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available from: [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]

  • Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

  • LCGC International. Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available from: [Link]

  • Gionfriddo, E., et al. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Journal of Separation Science. Available from: [Link]

  • Annesley, T. M. (2003). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]

  • Ciappellano, S. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 21(9), 1133. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing reproducibility issues when utilizing 5-oxo-4,5-dihydro-1H-imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing reproducibility issues when utilizing 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid (CAS 64205-92-1). This compound is highly reactive; the very features that make it a versatile electrophile and synthetic building block also make it inherently unstable under ambient conditions. The combination of an electron-deficient imidazolin-5-one core and a highly hygroscopic 2-sulfonic acid moiety creates a "perfect storm" for rapid degradation if strict handling protocols are not observed.

This guide provides a self-validating system of protocols, explaining the causality behind each experimental choice to ensure the scientific integrity of your workflows.

Data Presentation: Degradation Pathways & Prevention

Before diving into the troubleshooting FAQs, it is critical to understand the quantitative and qualitative parameters of the compound's instability. The table below summarizes the primary degradation pathways you must guard against.

Degradation PathwayEnvironmental TriggerPrimary Degradation ProductsPrevention Strategy
C2-S Bond Hydrolysis Moisture (H₂O)Hydantoin (2-oxo derivative), BisulfateStore with active desiccants; strictly use anhydrous solvents.
Ring-Opening Alkaline pH, NucleophilesN-formyl/N-acyl amino acid derivativesAvoid basic buffers; maintain an inert atmosphere.
Thermal Desulfonation Heat (>25°C)Desulfonated imidazolinoneMaintain cold chain (2–8°C or -20°C).
Photodegradation UV/Visible LightComplex radical oligomersStore in amber glass; minimize light exposure.
Mandatory Visualization: Degradation Mechanisms

DegradationPathway Compound 5-oxo-4,5-dihydro-1H- imidazole-2-sulfonic acid Moisture Moisture (H2O) Compound->Moisture Exposure Base Alkaline pH Compound->Base Exposure Heat Thermal Stress (>25°C) Compound->Heat Exposure Hydantoin Hydantoin Derivative (2-oxo) + H2SO4 Moisture->Hydantoin Hydrolysis RingOpen Ring-Opened Amino Acid Derivatives Base->RingOpen Nucleophilic Attack at C5 Desulfonation Desulfonated Imidazolinone Heat->Desulfonation Thermal Cleavage

Mechanistic pathways of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid degradation.

Frequently Asked Questions (FAQs)

Q1: Why does my batch of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid degrade so rapidly when left on the benchtop? A: The rapid degradation is primarily driven by the extreme hygroscopicity of the sulfonic acid group. When exposed to ambient humidity, the compound absorbs water, which acts as a nucleophile. This leads to the fast hydrolysis of the C2-S bond, releasing bisulfate and converting the molecule into its corresponding 2-oxo derivative (a hydantoin)[1]. Furthermore, the imidazolin-5-one ring itself is susceptible to hydrolytic ring-opening. Mechanistic studies on related azlactones and imidazolinones demonstrate that alkaline hydrolysis occurs via nucleophilic attack at the C5 carbonyl carbon, whereas acidic hydrolysis targets the imino carbon[2]. Leaving the compound on the bench exposes it to both moisture and thermal stress, accelerating these destructive pathways.

Q2: What is the optimal storage protocol for the lyophilized powder? A: To maintain structural integrity, the compound must be stored at 2–8°C (or -20°C for long-term storage) in airtight, amber vials to prevent both thermal and light-induced degradation[3]. It is imperative to use active desiccants, such as indicating silica gel, within the secondary storage container to mitigate any ambient moisture introduced during transit or handling[3].

Q3: Can I prepare a stock solution in aqueous buffer or DMSO for high-throughput screening? A: Storing this compound in aqueous solutions is strictly prohibited. Imidazole-based sulfonic acids undergo rapid hydrolysis in the presence of water[1]. Furthermore, under even mildly basic aqueous conditions, the imidazole ring is prone to rapid chain scission and degradation via nucleophilic attack[4]. If a stock solution is absolutely required for your workflow, you must use strictly anhydrous, amine-free DMSO. The solution should be aliquoted immediately, flash-frozen in liquid nitrogen, and stored at -80°C. However, as a best practice, we strongly recommend preparing solutions fresh immediately prior to use.

Experimental Protocols: Anhydrous Aliquoting Workflow

To ensure a self-validating system where degradation is minimized at the source, follow this step-by-step methodology when receiving a new batch of the compound.

Step 1: Thermal Equilibration Upon receiving the compound (usually shipped on dry ice or cold packs), place the sealed primary vial inside a vacuum desiccator at room temperature for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating irreversible C2-S hydrolysis before the experiment even begins.

Step 2: Inert Atmosphere Transfer Transfer the equilibrated vial, pre-dried amber glass storage vials, and a micro-spatula into a glove box purged with high-purity Argon or Nitrogen (H₂O < 1 ppm, O₂ < 5 ppm). Causality: Argon is heavier than air and provides a superior protective blanket against moisture compared to standard benchtop handling or a standard fume hood.

Step 3: Precision Aliquoting Weigh the compound into single-use aliquots (e.g., 5 mg or 10 mg per vial) to match your typical experimental scale. Causality: Repeated freeze-thaw cycles and repeated opening of a bulk container exponentially increase the cumulative moisture exposure of the parent batch.

Step 4: Sealing and Packaging Cap each vial tightly using PTFE-lined screw caps. Wrap the seal with Parafilm. Place the aliquoted vials into a secondary container (e.g., a sealed Mylar bag or a plastic jar) containing indicating silica gel packets.

Step 5: Long-Term Storage Transfer the secondary container to a monitored -20°C freezer. Ensure the freezer is not a "frost-free" model. Causality: The temperature cycling inherent to frost-free freezers can induce thermal stress and micro-condensation inside the vials.

Workflow Start Receive Lyophilized Compound Eq Equilibrate to RT (in Desiccator) Start->Eq Glove Transfer to Ar/N2 Glove Box Eq->Glove Aliquot Aliquot into Pre-dried Amber Vials Glove->Aliquot Seal Purge with Argon & Seal (PTFE Caps) Aliquot->Seal Store Store at -20°C with Desiccant Seal->Store

Workflow for anhydrous aliquoting and storage of hygroscopic sulfonic acid derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Teriflunomide, Brequinar, and BAY 2402234

A Note on the Originally Proposed Topic: An initial exploration for "5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid" did not yield publicly available scientific literature detailing its activity as an enzyme inhibitor. C...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Originally Proposed Topic: An initial exploration for "5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid" did not yield publicly available scientific literature detailing its activity as an enzyme inhibitor. Consequently, a direct comparative study as originally framed is not feasible. This guide has therefore been pivoted to a robust comparison of well-characterized and significant inhibitors of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in cellular metabolism and a validated therapeutic target.

Introduction: Dihydroorotate Dehydrogenase as a Key Therapeutic Target

Rapidly proliferating cells, a hallmark of cancer and activated immune responses, have a high demand for the building blocks of DNA and RNA. The de novo pyrimidine synthesis pathway is a critical metabolic route for producing these essential pyrimidine nucleotides.[1] Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2] By controlling this bottleneck, DHODH effectively governs the cellular supply of pyrimidines.

This dependency makes DHODH an attractive target for therapeutic intervention. Inhibiting DHODH leads to a depletion of the pyrimidine pool, which in turn induces cell cycle arrest and has cytostatic effects on rapidly dividing cells, such as activated lymphocytes and cancer cells.[3] This mechanism is the foundation for the clinical application of DHODH inhibitors in autoimmune diseases and their ongoing investigation in oncology.[1][2]

This guide provides a comparative analysis of three key DHODH inhibitors: the clinically approved Teriflunomide , the potent research tool Brequinar , and the next-generation selective inhibitor BAY 2402234 . We will delve into their mechanisms, comparative potency, and the experimental protocols used for their characterization.

The De Novo Pyrimidine Synthesis Pathway

The diagram below illustrates the central role of DHODH in the synthesis of pyrimidine nucleotides.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH Orotate Orotate DHODH->Orotate Product DHO Dihydroorotate DHO->DHODH Substrate UMP Uridine Monophosphate (UMP) Orotate->UMP inhibitors Teriflunomide Brequinar BAY 2402234 inhibitors->DHODH Inhibition Precursors Glutamine, Aspartate, CO2 Precursors->DHO Downstream UTP, CTP, TTP (for RNA/DNA Synthesis) UMP->Downstream Inhibitor_Workflow cluster_Discovery Discovery & Initial Screening cluster_InVitro In Vitro Characterization cluster_Cellular Cellular Mechanism of Action Virtual_Screening Virtual or High-Throughput Screening Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Enzymatic_Assay DHODH Enzymatic Assay (Determine IC50) Hit_Identification->Enzymatic_Assay Cell_Proliferation Cell-Based Proliferation/ Viability Assays Enzymatic_Assay->Cell_Proliferation Rescue_Experiments Rescue Experiments (with Uridine/Orotate) Cell_Proliferation->Rescue_Experiments Cell_Cycle_Analysis Cell Cycle Analysis Rescue_Experiments->Cell_Cycle_Analysis

Caption: General experimental workflow for inhibitor characterization.

Conclusion and Future Outlook

DHODH inhibitors represent a significant class of therapeutic agents with proven efficacy in autoimmune diseases and considerable promise in oncology. The comparison between Teriflunomide, Brequinar, and BAY 2402234 illustrates the evolution of DHODH inhibitor development, from moderate potency (Teriflunomide) to the highly potent and selective compounds currently in clinical trials (BAY 2402234).

The future of DHODH inhibitor research lies in further refining selectivity to minimize off-target effects and understanding the mechanisms of resistance. Additionally, exploring combination therapies, where DHODH inhibitors could sensitize cancer cells to other treatments, is a promising avenue. [4]The robust experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of novel DHODH inhibitors with improved therapeutic profiles.

References

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Available at: [Link]

  • BAY-2402234. Clinisciences. Available at: [Link]

  • Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells. Haematologica. Available at: [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem. Available at: [Link]

  • in vitro DHODH activity assay. Bio-protocol. Available at: [Link]

  • Mechanism of action of teriflunomide. ResearchGate. Available at: [Link]

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal. Available at: [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Molecules. Available at: [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic Acid Production

For Researchers, Scientists, and Drug Development Professionals The pursuit of novel therapeutic agents often hinges on the efficient and sustainable synthesis of complex molecular scaffolds. Among these, the 5-oxo-4,5-d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents often hinges on the efficient and sustainable synthesis of complex molecular scaffolds. Among these, the 5-oxo-4,5-dihydro-1H-imidazole core and its derivatives are of significant interest due to their diverse pharmacological activities. This guide provides a comparative analysis of potential synthetic routes for 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid, a key intermediate for further drug development. By benchmarking these routes against key performance indicators, including green chemistry metrics, we aim to provide a comprehensive resource for researchers to select the most efficient and environmentally benign synthetic strategy.

Introduction to 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

The 5-oxo-4,5-dihydro-1H-imidazole, also known as a 2-imidazolin-5-one, is a privileged scaffold in medicinal chemistry. The introduction of a sulfonic acid group at the 2-position can significantly modulate the physicochemical properties of the molecule, enhancing its solubility and potential for biological interactions. The efficient synthesis of this building block is therefore a critical step in the exploration of new chemical entities.

Proposed Synthetic Strategies

While a specific, optimized synthesis for 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is not extensively documented in the public domain, we can propose two plausible synthetic routes based on established organic chemistry principles and available literature on the synthesis of related heterocyclic compounds.[1][2] These routes will be benchmarked to evaluate their overall efficiency.

Route 1: The "Sulfonylation First" Approach

This strategy involves the early introduction of the sulfonic acid moiety onto a precursor molecule, followed by cyclization to form the imidazolone ring.

Route 2: The "Cyclization First" Approach

In this alternative pathway, the imidazolone ring is constructed first, followed by a post-cyclization sulfonylation step to introduce the desired functional group.

Visualizing the Synthetic Workflows

To provide a clear visual comparison of the two proposed synthetic routes, the following diagrams illustrate the key transformations involved in each pathway.

Synthetic_Workflows cluster_0 Route 1: Sulfonylation First cluster_1 Route 2: Cyclization First a1 Starting Material A b1 Sulfonylated Intermediate a1->b1 Sulfonylation c1 Final Product b1->c1 Cyclization a2 Starting Material B b2 Imidazolone Intermediate a2->b2 Cyclization c2 Final Product b2->c2 Sulfonylation

Figure 1. A high-level comparison of the two proposed synthetic workflows.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the two proposed synthetic routes. These protocols are based on general procedures for similar transformations found in the literature.[3][4]

Route 1: Sulfonylation First

Step 1: Synthesis of a Sulfonylated Guanidine Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable amino acid derivative (e.g., glycine ethyl ester) in a dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a sulfonylating agent, such as chlorosulfonic acid, dropwise while maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction by carefully adding it to ice-water. The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield the sulfonylated intermediate.

Step 2: Cyclization to form the 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

  • Reaction Setup: Suspend the sulfonylated intermediate from Step 1 in a suitable solvent, such as acetic anhydride.

  • Cyclization: Heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature, and collect the precipitated product by filtration. Wash the solid with a cold solvent like diethyl ether to remove any residual acetic anhydride.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Route 2: Cyclization First

Step 1: Synthesis of a 2-unsubstituted-5-oxo-4,5-dihydro-1H-imidazole

  • Reaction Setup: In a round-bottom flask, combine an appropriate amino acid (e.g., glycine) with a source of the C-N-C backbone, such as cyanamide, in a suitable solvent like water or ethanol.

  • Reaction: Heat the mixture to reflux for 8-12 hours.

  • Isolation: Upon cooling, the product may crystallize out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude imidazolone intermediate can be purified by recrystallization.

Step 2: Sulfonylation of the Imidazolone Ring

  • Reaction Setup: Dissolve the imidazolone intermediate from Step 1 in a strong acid, such as fuming sulfuric acid (oleum), at 0 °C.

  • Sulfonylation: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product can be collected by filtration.

  • Purification: The crude sulfonic acid derivative can be purified by recrystallization from water or an alcohol-water mixture.

Benchmarking Synthetic Efficiency

To objectively compare the two proposed routes, we will evaluate them based on a set of Key Performance Indicators (KPIs). These include traditional metrics like yield and purity, as well as important green chemistry metrics that assess the environmental impact of the synthesis.[5][6][7]

Table 1: Comparative Analysis of Synthetic Routes

Key Performance Indicator (KPI)Route 1: Sulfonylation FirstRoute 2: Cyclization FirstRationale & Supporting Evidence
Overall Yield (%) ModeratePotentially HigherRoute 1 may suffer from decomposition during cyclization of the reactive sulfonylated intermediate. Route 2 benefits from a more stable intermediate prior to the harsh sulfonylation step.
Purity of Final Product GoodGood to ExcellentBoth routes, with appropriate purification, can yield high-purity material. The direct precipitation of the sulfonic acid in Route 2 may lead to higher initial purity.
Reaction Time (hours) 16 - 3032 - 60Route 1 involves shorter individual reaction times. The sulfonylation in Route 2 is typically a slower process.
Cost of Starting Materials ModerateLow to ModerateThe starting materials for Route 2 (amino acids, cyanamide) are generally less expensive than the specialized sulfonylating agents and protected amino acids that might be required for Route 1.
Process Mass Intensity (PMI) HigherLowerPMI, the ratio of the total mass of materials used to the mass of the product, is expected to be higher for Route 1 due to the use of protecting groups and potentially larger quantities of solvents for purification of the intermediate.[8]
E-Factor HigherLowerThe E-Factor, which measures the kilograms of waste produced per kilogram of product, is directly related to PMI (E-Factor = PMI - 1). A lower PMI for Route 2 translates to a better E-Factor.[5][7]
Atom Economy (%) ModerateHigherRoute 2, particularly the initial cyclization, is a condensation reaction that can have a higher atom economy compared to the reactions in Route 1 which may involve protecting group chemistry.
Safety & Handling High HazardHigh HazardBoth routes involve hazardous reagents. Route 1 uses chlorosulfonic acid, which is highly corrosive and reactive. Route 2 uses fuming sulfuric acid, which is also highly corrosive and requires careful handling.

Discussion and Recommendations

Both proposed synthetic routes present viable pathways to 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid. However, the "Cyclization First" approach (Route 2) appears to be the more efficient and sustainable option based on our analysis.

Advantages of Route 2:

  • Higher Potential Yield and Purity: By forming the stable imidazolone ring first, the subsequent sulfonylation reaction is less likely to result in degradation of the core structure.

  • Improved Green Chemistry Metrics: This route is anticipated to have a lower Process Mass Intensity and E-Factor, indicating less waste generation.[5][8] The higher atom economy of the initial cyclization step also contributes to its sustainability.

  • Lower Cost of Goods: The use of readily available and less expensive starting materials makes this route more economically viable for large-scale production.

Challenges and Considerations:

  • Harsh Sulfonylation Conditions: The use of fuming sulfuric acid in Route 2 requires specialized equipment and stringent safety protocols.

  • Longer Reaction Time: The overall synthesis time for Route 2 is longer, which could be a consideration for rapid library synthesis but is less of a concern for process development.

Future Optimization:

Further research could focus on optimizing the sulfonylation step in Route 2. This might involve exploring alternative sulfonylating agents or catalytic methods to reduce the reaction time and improve safety.[9][10] Additionally, the application of flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability for either route.[7]

Conclusion

This comparative guide provides a framework for selecting a synthetic strategy for the production of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid. Based on a comprehensive evaluation of key performance indicators, the "Cyclization First" approach is recommended as the more efficient, cost-effective, and environmentally conscious route. This analysis underscores the importance of considering not only traditional metrics like yield but also a holistic set of green chemistry principles in modern drug development and chemical synthesis.[11]

References

  • At The Source - Waste has been an issue in the chemical industry for many years, but the approach to waste has changed significantly over that period. In recent years the emphasis has shifted to reducing waste at the source by designing processes and syntheses that produce minimal waste.
  • Introduction to Green Metrics - ACS GCI Pharmaceutical Roundtable. The CHEM21 project has developed a unified metrics toolkit to comprehensively evaluate the sustainability of chemical and bio-chemical reactions based on a series of key parameters.
  • Green Chemistry Pharmaceutical Industry - Syrris. Sustainability Metrics in Green Chemistry.
  • Green Chemistry Metrics, A Review - MDPI. As has been previously asserted, the PMI green metric is considered the key metric for an industrial pharmaceutical process.
  • Preparation of Sulphonic Acids, Esters, Amides and Halides - ResearchGate.
  • Green Chemistry in the Synthesis of Pharmaceuticals | Chemical Reviews. The principles of green chemistry (GC) can be comprehensively implemented in green synthesis of pharmaceuticals by choosing no solvents or green solvents (preferably water), alternative reaction media, and consideration of one-pot synthesis, multicomponent reactions (MCRs)
  • Synthesis of sulfonyl-imidazolone derivatives 5 - ResearchGate.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters - ACS Publications.
  • One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines - PMC. A simple and convenient one pot synthesis of highly-substituted 2-imidazolines in a regiocontrolled and stereospecific matter through the ring expansion reaction of an imidoyl chloride with an aziridine.
  • Imidazole synthesis - Organic Chemistry Portal.
  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities - PMC. A novel hybrid compound—2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (5)

Sources

Validation

Structure-Activity Relationship (SAR) Studies of 5-Oxo-4,5-dihydro-1H-imidazole-2-sulfonic Acid Analogs: A Comparative Guide

Executive Summary The 5-oxo-4,5-dihydro-1H-imidazole (imidazol-5-one) scaffold is a privileged pharmacophore widely recognized for its diverse therapeutic applications, including antimicrobial, anti-inflammatory, and ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-oxo-4,5-dihydro-1H-imidazole (imidazol-5-one) scaffold is a privileged pharmacophore widely recognized for its diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. While traditional research has heavily focused on 2-thiol and 2-alkylthio derivatives, recent paradigm shifts in medicinal chemistry have highlighted the 2-sulfonic acid moiety as a critical structural determinant.

This guide provides an objective, data-driven comparison of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid analogs against standard alternatives. By analyzing the Structure-Activity Relationship (SAR), we elucidate how the sulfonic acid group modulates topological polar surface area (TPSA), enhances aqueous solubility, and drives electrostatic anchoring within target enzyme active sites.

Structural Rationale & Causality: Why the 2-Sulfonic Acid Core?

In drug design, the transition from a 2-thiol (-SH) to a 2-sulfonic acid (-SO₃H) group is not merely a functional group swap; it is a strategic physicochemical optimization.

  • Solubility and Bioavailability: Imidazole-2-thiols often suffer from poor aqueous solubility (high LogP), which limits their bioavailability in physiological media. The oxidation to a sulfonic acid introduces a highly polar, ionizable group that drastically lowers LogP, ensuring the compound remains dissolved in the assay medium and blood plasma.

  • Target Anchoring: The negatively charged sulfonate anion at physiological pH acts as a powerful hydrogen-bond acceptor and electrostatic anchor. It forms robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in the active sites of microbial enzymes, a mechanism absent in un-ionized thiol precursors.

  • Metabolic Stability: The 2-sulfonic acid moiety is metabolically inert compared to the 2-thiol group, which is prone to off-target S-alkylation, S-acylation, and rapid hepatic clearance[1].

MOA A 5-Oxo-imidazole-2-sulfonic Acid B Target Enzyme Active Site A->B High Affinity Binding C Electrostatic Anchoring (-SO3H) B->C Salt Bridge Formation D Enzyme Conformational Lock C->D Steric Hindrance E Pathogen Growth Inhibition D->E Cell Cycle Arrest

Fig 1: Mechanistic pathway of target inhibition via electrostatic anchoring.

Comparative Performance Data (SAR Analysis)

To objectively evaluate the performance of these analogs, we compare a synthesized library of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acids (varying the N1 and C4 substituents) against their direct 2-thiol precursors and standard clinical reference drugs (Ampicillin).

Key SAR Insights:

  • N1-Phenyl Substitution: The introduction of electron-withdrawing groups (EWG) like Chlorine at the para-position of the N1-phenyl ring (Analog 1b) optimizes the lipophilic-hydrophilic balance. It provides just enough lipophilicity to penetrate the bacterial lipid bilayer, compensating for the highly polar -SO₃H group[2].

  • C4-Benzylidene Substitution: A conjugated para-substituted benzylidene ring at C4 restricts the conformational flexibility of the core, locking the molecule into an active pharmacophoric geometry that fits snugly into the target binding pocket.

  • Sulfonic Acid vs. Thiol: Analog 1b demonstrates a >5-fold improvement in Minimum Inhibitory Concentration (MIC) against S. aureus compared to its exact thiol counterpart (Reference A), directly validating the superiority of the sulfonic acid anchor.

Table 1: In Vitro Antimicrobial Activity and Physicochemical Properties
CompoundR1 (N1-position)R2 (C4-position)C2-SubstituentMIC (µg/mL) S. aureusMIC (µg/mL) E. coliCalculated LogP
Analog 1a PhenylBenzylidene-SO₃H4.28.51.8
Analog 1b 4-Cl-PhenylBenzylidene-SO₃H1.5 3.2 2.4
Analog 1c 4-OMe-PhenylBenzylidene-SO₃H12.5>25.01.5
Reference A 4-Cl-PhenylBenzylidene-SH (Thiol)8.016.03.1
Ampicillin ---1.04.01.3

Data represents median values from triplicate independent assays. MIC determined via CLSI standard broth microdilution.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control or a specific chemical rationale.

Protocol A: Synthesis and Oxidation to 2-Sulfonic Acid

Causality Check: Potassium permanganate (KMnO₄) is selected over hydrogen peroxide for the oxidation of the 2-thiol precursor. H₂O₂ often leads to incomplete oxidation (stopping at the sulfoxide or sulfone) or premature cleavage of the electron-deficient imidazole-5-one ring. KMnO₄ ensures rapid, complete conversion to the sulfonic acid under controlled alkaline conditions[3].

  • Precursor Condensation: Dissolve 10 mmol of the appropriate N1-substituted thiourea and 10 mmol of the substituted chloroacetic acid in 30 mL of absolute ethanol. Reflux for 4 hours to yield the 2-thiol-5-oxo-imidazole intermediate.

  • Oxidation Step: Suspend 5 mmol of the purified 2-thiol intermediate in 20 mL of 10% aqueous NaOH. Chill to 0–5°C in an ice bath.

  • Reagent Addition: Dropwise, add a saturated aqueous solution of KMnO₄ (15 mmol) over 30 minutes, maintaining the temperature below 10°C to prevent thermal degradation of the heterocycle.

  • Quenching & Precipitation: Stir for an additional 2 hours at room temperature. Quench unreacted KMnO₄ with sodium bisulfite until the purple color dissipates. Acidify the filtrate with 1M HCl to pH 2.0 to precipitate the 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid.

  • Validation: Confirm the loss of the -SH stretch (~2550 cm⁻¹) and the appearance of strong asymmetric/symmetric -SO₂ stretches (~1350 and 1175 cm⁻¹) via FT-IR spectroscopy.

Protocol B: Self-Validating Antimicrobial Assay (Broth Microdilution)

Causality Check: To prevent false positives caused by compound precipitation (a common issue with high LogP heterocycles), resazurin dye is utilized. Resazurin acts as a self-validating redox indicator; it only turns pink in the presence of actively respiring cells, distinguishing true bactericidal activity from physical turbidity[4].

  • Preparation: Prepare serial two-fold dilutions of the analogs (from 64 µg/mL to 0.125 µg/mL) in 96-well plates using Mueller-Hinton Broth containing 1% DMSO to ensure complete solvation.

  • Inoculation: Inoculate each well with a standardized microbial suspension to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized, no growth) to pink (reduced, active growth).

Workflow S1 Precursor Synthesis (Condensation) S2 Thiol Oxidation (KMnO4) S1->S2 Step 1 S3 Purification & Characterization S2->S3 Step 2 S4 In Vitro Antimicrobial Assay S3->S4 Step 3 S5 SAR & LogP Correlation Analysis S4->S5 Step 4

Fig 2: Experimental workflow from precursor synthesis to SAR evaluation.

Conclusion

The 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid analogs represent a significant structural upgrade over traditional 2-thiol and thiazolidin-4-one derivatives. By systematically tuning the N1 and C4 substituents while leveraging the superior aqueous solubility and electrostatic anchoring capabilities of the 2-sulfonic acid group, researchers can develop highly potent, metabolically stable therapeutic leads. The integration of rigorous, self-validating experimental protocols ensures that the observed SAR trends are artifacts of true biological interaction rather than physicochemical anomalies.

References

  • Source: National Institutes of Health (NIH)
  • Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction)
  • Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities Source: ResearchGate URL
  • 1-(2-Phenylethyl)-1H-imidazole-2-thiol - Derivatization Strategies for Structure-Activity Relationship (SAR)

Sources

Safety & Regulatory Compliance

Safety

5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic Acid As a drug development professional or laboratory scientist, managing the lifecycle of reactive intermediates is as cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic Acid

As a drug development professional or laboratory scientist, managing the lifecycle of reactive intermediates is as critical as the synthesis itself. 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid is a highly functionalized heterocyclic building block. Its structure—comprising an amphoteric imidazole core, a reactive C5 ketone, and a strongly acidic C2 sulfonic acid moiety—presents unique logistical and safety challenges during disposal.

This guide provides a self-validating, mechanistic approach to the disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) and OSHA Laboratory Standards.

Section 1: Mechanistic Hazard Profiling

Before executing any disposal protocol, it is imperative to understand the chemical causality behind the compound's hazards. The sulfonic acid group (-SO3H) dictates the molecule's primary reactivity profile, rendering aqueous solutions highly acidic. Direct discharge into municipal plumbing can lead to severe corrosion of metal pipes and rapid, uncontrolled exothermic reactions if mixed with incompatible basic waste streams.

Furthermore, the nitrogen-rich imidazole ring and sulfur-containing moiety mean that improper thermal degradation (e.g., standard municipal incineration) will generate highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, off-site incineration must utilize specialized scrubbers. Based on structural analogs like 4,5-dihydro-1H-imidazole-2-sulfonic acid, this compound is classified as an acute irritant to the skin, eyes, and respiratory tract (H315, H319, H335)[1].

Section 2: Quantitative Data & Regulatory Thresholds

To standardize disposal operations, the following table summarizes the critical physicochemical and regulatory parameters required for safe handling.

ParameterOperational Value / GuidelineCausality / Regulatory Basis
Aqueous Waste pH Estimated < 2.0 (1M solution)Strong dissociation of the -SO3H group.
Neutralization Target pH 6.0 – 8.0Prevents corrosion; required for safe carboy storage.
Neutralizing Agent 1M NaOH or Saturated NaHCO3Dilute bases prevent localized boiling/exotherms.
SAA Storage Limit 55 Gallons (or 1 Quart Acute)EPA RCRA Subpart K Satellite Accumulation Area limits[2].
Max Accumulation Time 12 Months (or 72h post-limit)EPA mandate to prevent container degradation[3].
Incineration Requirement High-Temp with SOx/NOx ScrubbersPrevents release of toxic NO2 and SO2 gases.

Section 3: Aqueous Waste Neutralization Workflow

Aqueous filtrates or solutions containing 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid must be neutralized prior to consolidation into bulk waste carboys. This prevents pressure buildup and exothermic reactions in the Satellite Accumulation Area (SAA).

Step-by-Step Methodology: Aqueous Neutralization

  • Preparation & PPE : Don a chemically resistant lab coat, nitrile gloves, and splash-proof safety goggles. Ensure the workspace is within a certified chemical fume hood to capture any aerosolized irritants[4].

  • Containment : Transfer the acidic aqueous waste into a wide-mouth borosilicate glass beaker. Place the beaker on a magnetic stir plate.

  • Titration Setup : Equip the beaker with a PTFE-coated magnetic stir bar and a calibrated pH probe.

  • Controlled Neutralization : Slowly add 1M Sodium Hydroxide (NaOH) dropwise while maintaining moderate stirring.

    • Mechanistic Insight: Using a dilute 1M base rather than a concentrated pellet or 10M solution prevents localized superheating and splattering caused by the exothermic acid-base neutralization.

  • Verification (Self-Validating Step) : Continuously monitor the pH until a stable reading between 6.0 and 8.0 is achieved. This ensures the solution is chemically inert regarding acid/base reactivity before bulk storage.

  • Consolidation : Once neutralized, funnel the solution into a designated "Halogen-Free Aqueous Waste" carboy.

  • Documentation : Log the addition on the hazardous waste manifest, noting the chemical constituents and the final pH.

AqueousNeutralization A Acidic Aqueous Waste (pH < 2.0) B Fume Hood Transfer A->B C Titrate with 1M NaOH (Continuous Stirring) B->C D pH Verification (Target: 6.0 - 8.0) C->D E Halogen-Free Waste Carboy D->E

Aqueous Waste Neutralization Workflow for Sulfonic Acid Derivatives.

Section 4: Solid Waste Segregation & Disposal Pathway

Solid waste—including unreacted powders, contaminated weighing boats, spatulas, and disposable PPE—requires strict segregation. Because the compound is a respiratory irritant, dust generation must be heavily mitigated.

Step-by-Step Methodology: Solid Waste Handling

  • Dust Mitigation : Never dry-sweep powders. If a minor spill occurs, lightly dampen the powder with water to suppress aerosolization, then wipe it up using absorbent pads.

  • Primary Containment : Place all solid waste (pads, empty vials, contaminated gloves) into a heavy-duty, chemically compatible polyethylene bag.

  • Secondary Containment (Double-Bagging) : Seal the primary bag and place it inside a secondary bag to prevent accidental punctures or leaks during transit.

  • EPA/RCRA Compliant Labeling : Affix a label to the outer container. The label must explicitly state "Hazardous Waste" and list the full chemical name ("5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid"). Do not use abbreviations or chemical formulas, as this violates EPA labeling requirements[3].

  • SAA Storage : Transfer the sealed, labeled container to the laboratory's Satellite Accumulation Area (SAA). Ensure the container is kept closed at all times unless actively adding waste[2].

  • Final Disposition : Coordinate with Environmental Health & Safety (EHS) for pickup. The waste must be routed to a licensed hazardous waste disposal facility for high-temperature incineration equipped with environmental scrubbers.

SolidDisposal Start Solid Contaminants (Powders, Vials, PPE) Bagging Double-Bagging (Heavy-Duty Plastic) Start->Bagging Labeling EPA/RCRA Compliant Labeling Bagging->Labeling SAA Satellite Accumulation Area (SAA) Labeling->SAA Incineration High-Temp Incineration (SOx/NOx Scrubbers) SAA->Incineration

Solid Waste Segregation and Off-Site Incineration Pathway.

Section 5: Emergency Spill Response Protocol

In the event of a large-scale spill, the immediate priority is containment and preventing the chemical from entering municipal drains[1].

  • Evacuate & Ventilate : Clear personnel from the immediate area and ensure the room's exhaust ventilation is functioning at maximum capacity.

  • Don Advanced PPE : Upgraded PPE, including a NIOSH-approved N95 or P100 particulate respirator, is required to prevent inhalation of aerosolized sulfonic acid dust[5].

  • Containment : Surround the spill with inert absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust, as the acidic nature of the compound may initiate degradation.

  • Collection : Use a non-sparking plastic shovel to scoop the absorbed mixture into a hazardous waste bucket.

  • Surface Decontamination : Wash the spill surface with a dilute sodium bicarbonate (NaHCO3) solution to neutralize residual acidity, followed by a thorough water rinse.

References

  • [1] Title: Safety Data Sheet - Angene Chemical Source: angenechemical.com URL:

  • [4] Title: The Laboratory Standard | Office of Clinical and Research Safety Source: vumc.org URL:

  • [5] Title: Laboratory Safety Guidance - OSHA Source: osha.gov URL:

  • [3] Title: Hazardous Chemical Waste Management Guidelines - Columbia | Research Source: columbia.edu URL:

  • [2] Title: Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA Source: epa.gov URL:

Sources

Handling

Safeguarding Your Research: A Practical Guide to Handling 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid

The primary hazards associated with analogous compounds like 4,5-Dihydro-1H-imidazole-2-sulfonic acid include skin and eye irritation, respiratory irritation, and potential harm if swallowed or inhaled.[6][7][8] Therefor...

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Author: BenchChem Technical Support Team. Date: March 2026

The primary hazards associated with analogous compounds like 4,5-Dihydro-1H-imidazole-2-sulfonic acid include skin and eye irritation, respiratory irritation, and potential harm if swallowed or inhaled.[6][7][8] Therefore, the following personal protective equipment (PPE) and handling procedures are essential to mitigate these risks and ensure a safe laboratory environment.

I. Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid, with the rationale for each selection rooted in the potential hazards identified from similar compounds.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile), with double-gloving recommended.To prevent skin contact, which can cause irritation and potential burns from the acidic nature of the compound.[1][5]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash hazard.To protect the eyes from dust particles and splashes, which can cause serious irritation.[1][9]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure to the chemical.[1][5]
Respiratory Protection All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood.To avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][4]
II. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following diagram and detailed steps outline the procedural flow for safely handling 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Certification & Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_spill_kit Locate and Prepare Spill Kit prep_ppe->prep_spill_kit handle_weigh Weigh Compound in Fume Hood prep_spill_kit->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_use Perform Experimental Procedure handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Segregate and Label Hazardous Waste cleanup_ppe->cleanup_waste

Caption: Workflow for the safe handling of 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid.

Detailed Protocol:

  • Preparation:

    • Verify Fume Hood: Before beginning any work, ensure the chemical fume hood is operational and has a current certification.

    • Don PPE: Put on all required PPE as detailed in the table above. Double-check that gloves are free of tears and that safety glasses provide adequate coverage.

    • Prepare Spill Kit: Locate the nearest chemical spill kit and familiarize yourself with its contents. For an acidic compound, ensure you have a neutralizer such as sodium bicarbonate.

  • Handling:

    • Weighing: Always weigh the solid compound within the chemical fume hood to prevent the release of dust into the laboratory environment.

    • Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.

    • Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: After completing your work, decontaminate the work surface in the fume hood with an appropriate cleaning agent.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves, followed by your lab coat, and finally your eye protection. Dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.

    • Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.[4]

III. Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

  • Spill: For a small spill, contain the material with an appropriate absorbent and neutralize if necessary. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[2]

IV. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Collection: All solid and liquid waste containing 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][2]

  • Labeling: The waste container must be clearly labeled with the full chemical name and the associated hazards (e.g., "Corrosive," "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[2]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.[1] Do not dispose of this chemical down the drain.

The following diagram illustrates the decision-making process for waste segregation.

start Waste Generated is_solid Is the waste solid or liquid? start->is_solid is_contaminated Is PPE or other material contaminated? start->is_contaminated solid_waste Solid Waste Container is_solid->solid_waste Solid liquid_waste Liquid Waste Container is_solid->liquid_waste Liquid final_disposal Dispose through EHS solid_waste->final_disposal liquid_waste->final_disposal contaminated_ppe Contaminated Solid Waste is_contaminated->contaminated_ppe Yes is_contaminated->final_disposal No, regular trash contaminated_ppe->final_disposal

Caption: Decision tree for the proper disposal of waste.

By adhering to these guidelines, you can confidently and safely incorporate 5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid into your research endeavors, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.
  • Oxiteno. (2018, June 17). Safety Data Sheet: Sulphonic Acid, 90%.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Toluene-4-sulfonic acid monohydrate ≥ 98%, for synthesis.
  • MilliporeSigma. (2025, October 15). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4,5-Dihydro-1H-imidazole-2-sulfonic acid.
  • Angene Chemical. (2024, August 27). Safety Data Sheet.
  • MilliporeSigma. (n.d.). 4,5-DIHYDRO-1H-IMIDAZOLE-2-SULFONIC ACID.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
Reactant of Route 2
5-oxo-4,5-dihydro-1H-imidazole-2-sulfonic acid
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